Didecyltrisulfane
Description
Structure
2D Structure
Properties
CAS No. |
116139-32-3 |
|---|---|
Molecular Formula |
C20H42S3 |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
1-(decyltrisulfanyl)decane |
InChI |
InChI=1S/C20H42S3/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
NICDMXHKRIUKGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSSSCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis of Didecyltrisulfane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary chemical synthesis methods for didecyltrisulfane, a symmetrical dialkyl trisulfane. The information presented is intended for an audience with a strong background in organic chemistry and is particularly relevant for those in research, and drug development who may be interested in the synthesis and application of organic polysulfanes. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate the replication and optimization of these methods.
Introduction
This compound belongs to the class of organic polysulfanes, which are characterized by a linear chain of three sulfur atoms flanked by alkyl groups. These compounds are of interest for their diverse chemical reactivity and potential applications in various fields, including materials science and as intermediates in pharmaceutical synthesis. The synthesis of symmetrical dialkyl trisulfanes like this compound can be approached through several reliable methods, each with its own set of advantages and considerations. This guide will focus on the most common and effective strategies for the preparation of this compound.
Core Synthetic Methodologies
The synthesis of this compound primarily relies on the formation of the S-S-S linkage through the reaction of appropriate decyl-containing precursors. The two main strategies involve either the use of a decyl electrophile with a trisulfide nucleophile or the reaction of a decyl nucleophile with a sulfur transfer reagent.
The most prominent methods for the synthesis of this compound are:
-
Reaction of an Alkyl Halide with an Alkali Metal Trisulfide: This is a classic and straightforward approach for preparing symmetrical dialkyl trisulfanes. The reaction involves the nucleophilic substitution of a halide in a long-chain alkyl halide, such as 1-bromodecane, by a trisulfide anion, typically from sodium trisulfide.
-
Reaction of a Thiol with a Sulfur Transfer Reagent: This versatile method can be adapted for both symmetrical and unsymmetrical trisulfanes. For the synthesis of this compound, 1-decanethiol is reacted with a reagent capable of transferring a single sulfur atom.
-
Reaction of a Thiol with Sulfur Monochloride or Dichloride: This method involves the direct reaction of a thiol with a sulfur chloride. The stoichiometry is critical to control the length of the resulting polysulfane chain.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the key synthetic methods for preparing this compound and related long-chain dialkyl trisulfanes. Please note that specific yields and reaction conditions can vary based on the scale of the reaction and the purity of the reagents.
| Method | Reactants | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Alkyl Halide + Alkali Trisulfide | 1-Bromodecane, Sodium Trisulfide | Ethanol/Water | Reflux | 4-8 | 60-80 |
| Thiol + Sulfur Transfer Reagent | 1-Decanethiol, N,N'-Thiobisphthalimide (TBPI) | Dichloromethane | Room Temperature | 2-4 | 70-90 |
| Thiol + Sulfur Monochloride | 1-Decanethiol, Sulfur Monochloride (S₂Cl₂) | Diethyl Ether | 0 to RT | 1-3 | 50-70 |
Experimental Protocols
Method 1: Synthesis of this compound from 1-Bromodecane and Sodium Trisulfide
This protocol details the synthesis of this compound via the reaction of an alkyl halide with sodium trisulfide.
Materials:
-
1-Bromodecane (C₁₀H₂₁Br)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur (S)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Trisulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.1 eq) in a minimal amount of deionized water. To this solution, add elemental sulfur (2.1 eq) and ethanol. The mixture is heated to reflux with vigorous stirring for 2-3 hours to ensure the formation of the sodium trisulfide solution. The solution will typically turn a dark reddish-brown.
-
Reaction with 1-Bromodecane: To the freshly prepared sodium trisulfide solution, add 1-bromodecane (1.0 eq) dropwise over 30 minutes while maintaining the reflux.
-
Reaction Monitoring and Workup: The reaction mixture is refluxed for an additional 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature.
-
Extraction: The mixture is transferred to a separatory funnel, and an equal volume of diethyl ether is added. The organic layer is washed sequentially with deionized water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane to afford pure this compound.
Method 2: Synthesis of this compound from 1-Decanethiol and N,N'-Thiobisphthalimide (TBPI)
This protocol describes the synthesis of this compound using a thiol and a sulfur transfer reagent.
Materials:
-
1-Decanethiol (C₁₀H₂₁SH)
-
N,N'-Thiobisphthalimide (TBPI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-decanethiol (2.0 eq) in dichloromethane.
-
Addition of Sulfur Transfer Reagent: To the stirred solution of 1-decanethiol, add N,N'-thiobisphthalimide (1.0 eq) in one portion at room temperature.
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The reaction can be monitored by TLC, observing the consumption of the starting thiol.
-
Workup: Upon completion, the reaction mixture is filtered to remove the phthalimide byproduct. The filtrate is then washed with a saturated sodium bicarbonate solution followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude product.
-
Purification: The resulting crude this compound is purified by flash column chromatography on silica gel (eluent: hexane) to yield the pure product.
Visualizations of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described.
Caption: Synthesis of this compound from 1-Bromodecane.
Caption: Synthesis of this compound from 1-Decanethiol.
Conclusion
This technical guide has detailed the primary synthetic routes for the preparation of this compound. The methods described, namely the reaction of an alkyl halide with an alkali trisulfide and the reaction of a thiol with a sulfur transfer reagent, are reliable and can be readily implemented in a standard organic chemistry laboratory. The choice of method may depend on the availability of starting materials, desired scale, and purification capabilities. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and professionals to synthesize this compound for their specific applications.
Didecyltrisulfane: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecyltrisulfane is an organic compound belonging to the family of dialkyltrisulfanes. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its expected physicochemical properties based on the behavior of analogous long-chain alkyl and sulfur-containing molecules. Furthermore, it outlines detailed experimental protocols for the determination of these key properties, offering a foundational framework for researchers engaged in the synthesis, characterization, and application of this and similar compounds.
Physicochemical Properties of this compound
| Property | Expected Value/Characteristic |
| Molecular Formula | C₂₀H₄₂S₃ |
| Molecular Weight | 378.75 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid at room temperature. |
| Melting Point | Data not available. Expected to be low. |
| Boiling Point | Data not available. Expected to be high due to its high molecular weight and decompose at elevated temperatures. |
| Density | Data not available. Expected to be less dense than water. |
| Vapor Pressure | Data not available. Expected to be very low due to its high molecular weight and non-volatile nature. |
| Solubility | Expected to have very low solubility in water and other polar solvents. It is anticipated to be soluble in nonpolar organic solvents like hexane, toluene, and chloroform.[1][2][3][4][5] |
| LogP (Octanol-Water Partition Coefficient) | Data not available. A high positive LogP value is predicted, indicating significant lipophilicity. |
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physicochemical properties of novel compounds like this compound is crucial for their application. The following are detailed, standard experimental protocols for key properties.
Melting Point Determination
The melting point is a fundamental property for the characterization and purity assessment of a solid compound.[6][7][8][9]
Apparatus:
Procedure:
-
Ensure the sample of this compound (if in solid form at the testing temperature) is dry and finely powdered using a mortar and pestle.[7]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[10]
-
Place the capillary tube in the heating block of the melting point apparatus.[6]
-
Heat the sample rapidly at first to get an approximate melting point.
-
Allow the apparatus to cool.
-
In a fresh capillary tube, heat the sample again, but this time slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[7]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.[6]
Boiling Point Determination
For a liquid compound, the boiling point is a key characteristic property.
Apparatus:
Procedure:
-
Place a small amount (a few milliliters) of liquid this compound into a small test tube.[12]
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[11][14]
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Immerse the assembly in a heating bath (e.g., Thiele tube).[15]
-
Heat the bath gently.[13]
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point.[11]
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for its handling, formulation, and purification.[1][2][3]
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
Procedure (Qualitative):
-
Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, hexane, toluene).
-
Vigorously mix each tube using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect each tube for the presence of undissolved solute.
-
If undissolved solid is present, the compound is considered insoluble or sparingly soluble in that solvent. If the solution is clear, it is considered soluble.[16]
Procedure (Quantitative):
-
Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the solution to pellet any undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., GC-MS, HPLC).
-
The determined concentration represents the solubility of the compound in that solvent at that temperature.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[17]
Apparatus:
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
n-Octanol
-
Water (or buffer solution, typically pH 7.4)
Procedure (Shake-Flask Method): [17]
-
Pre-saturate the n-octanol with water and the water with n-octanol.
-
Prepare a stock solution of this compound in n-octanol.
-
Add a known volume of the n-octanol stock solution to a known volume of the water (or buffer) in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.[17]
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully sample both the n-octanol and the aqueous phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]
-
LogP is the base-10 logarithm of the partition coefficient.[18]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pennwest.edu [pennwest.edu]
- 10. byjus.com [byjus.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. byjus.com [byjus.com]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. acdlabs.com [acdlabs.com]
The Natural Occurrence and Analysis of Aliphatic Trisulfides: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While the natural occurrence of didecyltrisulfane remains undocumented in publicly accessible scientific literature, the broader class of aliphatic trisulfides is found in a variety of plant species, contributing significantly to their characteristic flavors and bioactive properties. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for representative aliphatic trisulfides, namely diallyl trisulfide and dimethyl trisulfide. This information serves as a foundational resource for researchers interested in the discovery and characterization of novel trisulfides and their potential applications in drug development.
Natural Sources and Quantitative Occurrence of Representative Trisulfides
Trisulfides are prevalent in the Allium and Brassica genera. Diallyl trisulfide is a major component of garlic (Allium sativum) essential oil, while dimethyl trisulfide is a key volatile compound in cabbages (Brassica oleracea) and other related species. The concentrations of these compounds can vary significantly based on the plant cultivar, growing conditions, and processing methods.
Table 1: Quantitative Data for Diallyl Trisulfide in Allium sativum (Garlic)
| Sample Type | Concentration | Analytical Method | Reference |
| Garlic Essential Oil | 39.79% | GC-MS | [1] |
| Garlic Essential Oil | 33.4–50.43% | Not Specified | [1] |
| Single Clove Garlic | 0.0093% | Gas Chromatography | [2] |
| Salted Kimchi Cabbage | 21.6 ppb (initial) | GC-MS | [3] |
| Salted Kimchi Cabbage | 425.4 ppb (after salting) | GC-MS | [3] |
Table 2: Quantitative Data for Dimethyl Trisulfide in Brassica oleracea (Cabbage) and other sources
| Sample Type | Concentration | Analytical Method | Reference |
| Homogenized Cabbage | < 0.78 ppm (initial) | Gas Chromatography | [1] |
| Homogenized Cabbage | 3.3 ppm (after 100 min) | Gas Chromatography | [1] |
| Romanesco Inflorescence | 24.2% of volatiles | GC-MS | [4] |
| Frozen Romanesco Inflorescence | 49.7% of volatiles | GC-MS | [4] |
| Cooked Broccoli | Identified as a major aroma component | GC-MS | [4] |
Biosynthesis of Diallyl Trisulfide
The formation of diallyl trisulfide in garlic is a result of enzymatic degradation of the precursor compound, alliin. When the garlic clove is damaged, the enzyme alliinase comes into contact with alliin, initiating a cascade of chemical reactions that produce a variety of sulfur-containing compounds, including diallyl trisulfide.
Experimental Protocols
The analysis of volatile trisulfides from natural sources typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for extracting these volatile compounds.
Protocol 1: Extraction and Analysis of Volatile Sulfur Compounds using HS-SPME-GC-MS
This protocol is a generalized procedure based on common practices for the analysis of volatile sulfur compounds in plant matrices.
1. Sample Preparation:
-
Weigh approximately 2-3 g of the homogenized plant material into a 20 mL headspace vial.
-
Add 3-4 mL of distilled water to the vial.
-
If desired, an internal standard (e.g., ethyl methyl sulfide at a known concentration) can be added for quantification.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a thermostatic autosampler tray at 45°C for a 10-minute pre-incubation period.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 40 minutes at 45°C.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Thermally desorb the analytes from the SPME fiber in the GC injector port at 250°C for 10 minutes in splitless mode.
-
GC Column: DB-WAX capillary column (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 35°C for 2 minutes.
-
Ramp to 45°C at a rate of 2°C/min.
-
Ramp to 130°C at a rate of 5°C/min.
-
Ramp to 225°C at a rate of 10°C/min and hold for 5 minutes.
-
-
MS Detector:
-
Operate in full scan mode with a mass range of m/z 35-550.
-
The transfer line temperature should be maintained at 250°C.
-
4. Data Analysis:
-
Identify the volatile sulfur compounds by comparing their mass spectra with reference libraries (e.g., NIST) and by comparing their retention indices with those of authentic standards.
-
Quantify the compounds using the internal standard method or by constructing a calibration curve with external standards.
Conclusion
While this compound has not been reported as a naturally occurring compound, the study of related aliphatic trisulfides like diallyl trisulfide and dimethyl trisulfide provides a robust framework for future research. The biosynthetic pathways and analytical methodologies detailed in this guide offer a starting point for the exploration of novel trisulfides in various natural sources. Such investigations are crucial for uncovering new bioactive molecules with potential therapeutic applications. Further research into the occurrence and biological activities of a wider range of trisulfides is warranted to expand our understanding of this important class of organosulfur compounds.
References
Didecyltrisulfane: A Technical Guide on Biological Activity and Effects
Disclaimer: Direct experimental data on didecyltrisulfane is limited in publicly available scientific literature. This guide synthesizes information from closely related and well-researched organosulfur compounds, primarily diallyl trisulfide (DATS), a major bioactive component of garlic. The biological activities and mechanisms described herein are based on this related compound and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals. All quantitative data and experimental protocols are presented as illustrative examples based on studies of analogous compounds.
Introduction
This compound belongs to the family of dialkyl trisulfides, characterized by a linear three-sulfur chain flanked by alkyl groups, in this case, decyl chains. While specific research on this compound is not extensively available, the broader class of organotrisulfides, particularly those derived from garlic such as diallyl trisulfide (DATS), has garnered significant attention for a wide range of biological activities.[1] These compounds are known for their potential anticancer, antimicrobial, and antioxidant properties.[2][3] This technical guide provides an in-depth overview of the plausible biological activities and effects of this compound, drawing parallels from the extensive research on DATS.
Biological Activities
The biological activities of dialkyl trisulfides are largely attributed to the trisulfide moiety, which can interact with cellular thiols and modulate various signaling pathways. The lipophilic nature of the decyl chains in this compound would likely enhance its ability to traverse cellular membranes, potentially influencing its bioavailability and potency.
Anticancer Activity
Dialkyl trisulfides have demonstrated significant potential in cancer research, exhibiting cytostatic and cytotoxic effects against various cancer cell lines.[4] The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4][5]
Induction of Apoptosis: DATS has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6] This involves the modulation of pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases.[5] Studies have indicated that DATS can upregulate the expression of p53, a critical tumor suppressor protein, leading to the induction of apoptosis in pancreatic cancer cells.[6]
Cell Cycle Arrest: Organosulfur compounds can interfere with the cell cycle progression in cancer cells, often leading to arrest at the G2/M phase.[4] This effect is typically associated with the disruption of microtubule dynamics and the modulation of cell cycle regulatory proteins.[5]
Reactive Oxygen Species (ROS) Generation: Trisulfides can induce oxidative stress within cancer cells by generating ROS.[4] While seemingly counterintuitive to their antioxidant properties in normal cells, this pro-oxidant effect in cancer cells can trigger apoptotic cell death.[7]
Antimicrobial Activity
Organosulfur compounds from garlic are well-documented for their broad-spectrum antimicrobial properties. DATS has shown efficacy against various bacteria and fungi.[1][3] The lipophilicity of this compound could potentially enhance its antimicrobial activity by facilitating its penetration through microbial cell membranes.
Antioxidant Effects
In non-cancerous cells, DATS and other organosulfur compounds can exhibit protective antioxidant effects.[8] They can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.[2] This dual role as a pro-oxidant in cancer cells and an antioxidant in normal cells is a key area of interest for therapeutic development.
Signaling Pathways and Mechanisms of Action
The biological effects of dialkyl trisulfides are mediated through their interaction with several key cellular signaling pathways.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival and proliferation. DATS has been shown to activate the PI3K/Akt pathway in cardiac cells, protecting them from doxorubicin-induced apoptosis.[8] Conversely, in some cancer models, DATS has been observed to inactivate the PI3K/Akt signaling pathway, contributing to its anticancer effects.[4]
NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[9][10] Chronic activation of the NF-κB pathway is associated with inflammation and cancer. Diallyl disulfide (DADS), a related compound, has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anticancer properties.[11]
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular defense against oxidative stress. DATS has been reported to activate the Nrf2/ARE signaling pathway, leading to the expression of antioxidant and detoxifying enzymes.[2]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on reported values for diallyl trisulfide in various assays.
Table 1: Hypothetical Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 25 |
| HCT116 | Colon Cancer | 20 |
| Capan-2 | Pancreatic Cancer | 30 |
IC50 values are hypothetical and for illustrative purposes only, based on typical ranges observed for DATS.
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 50 |
| Escherichia coli | Gram-negative Bacteria | 100 |
| Candida albicans | Fungus | 75 |
MIC values are hypothetical and for illustrative purposes only, based on typical ranges observed for DATS.
Table 3: Hypothetical Antioxidant Activity of this compound
| Assay | Activity |
| DPPH Radical Scavenging | IC50 = 50 µM |
| ABTS Radical Scavenging | IC50 = 40 µM |
IC50 values are hypothetical and for illustrative purposes only, based on typical ranges observed for DATS.
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to evaluate the biological activity of this compound, adapted from protocols used for DATS.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant activity of this compound.[12][13]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
Add 1 mL of each concentration to 2 mL of a 0.1 mM methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Caption: Potential inhibition of the PI3K/Akt survival pathway by this compound.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diallyl trisulfide, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Apoptotic pathway induced by diallyl trisulfide in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-4,4'-Dihydroxystilbene (DHS) protects PC12 cells from oxidative damage but induces reactive oxygen species-mediated apoptosis in SHSY-5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. e3s-conferences.org [e3s-conferences.org]
Elucidating the Biological Mechanisms of Organic Trisulfides: A Technical Guide on Dibenzyl Trisulfide
Disclaimer: Initial searches for "Didecyltrisulfane" did not yield specific information regarding its mechanism of action in biological systems. Therefore, this guide focuses on the well-researched organic trisulfide, Dibenzyl Trisulfide (DTS) , as a representative compound to explore the biological activities of this chemical class. DTS has been the subject of numerous studies, particularly concerning its anticancer properties.
This technical guide provides a comprehensive overview of the known mechanisms of action of Dibenzyl Trisulfide, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways.
Core Mechanisms of Action of Dibenzyl Trisulfide
Dibenzyl trisulfide, an active component of the plant Petiveria alliacea, has demonstrated significant biological activity, most notably in the realm of oncology. Its mechanisms of action are multifaceted, primarily revolving around the induction of cell death in cancer cells through various signaling pathways.
Modulation of the MAP Kinase (ERK1/ERK2) Pathway
A primary mechanism attributed to DTS is its influence on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/ERK2).[1][2][3] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancer types, this pathway is aberrantly activated, leading to uncontrolled cell growth.
DTS has been shown to induce hyper-phosphorylation of growth factor-induced ERK1 and ERK2.[1][2] This sustained and excessive phosphorylation can lead to a cellular state of stress and ultimately trigger apoptosis. This suggests that DTS may not act as a typical inhibitor but rather as a modulator that pushes the signaling pathway to a cytotoxic threshold.
Induction of Caspase-Independent Apoptosis and Lysosomal Membrane Permeabilization
Recent studies have revealed that DTS can induce a form of programmed cell death that is independent of caspases, the primary executioner enzymes in classical apoptosis.[4][5] This is a significant finding, as some cancers develop resistance to therapies that rely on caspase-dependent pathways.
The caspase-independent cell death induced by DTS is linked to the destabilization of lysosomal membranes.[4][5] Lysosomes contain a variety of hydrolytic enzymes, and their release into the cytoplasm can trigger a cascade of events leading to cell death. Specifically, DTS has been shown to cause the release of cathepsin B, a lysosomal protease, into the cytosol of triple-negative breast cancer cells.[4]
Pro-Apoptotic Gene Expression
DTS treatment has been demonstrated to upregulate the expression of several pro-apoptotic genes, including BAK1, GADD45a, and LTA in triple-negative breast cancer cells.[4][5]
-
BAK1 (Bcl-2 homologous antagonist/killer) is a key protein in the intrinsic apoptosis pathway that promotes the permeabilization of the mitochondrial outer membrane.
-
GADD45a (Growth Arrest and DNA Damage-inducible alpha) is a sensor of cellular stress that can induce cell cycle arrest and apoptosis.
-
LTA (Lymphotoxin alpha) is a cytokine that can induce inflammatory and apoptotic responses.
The upregulation of these genes suggests that DTS activates multiple cellular stress and death signaling pathways.
Experimental Protocols
This section details the methodologies used in key experiments to elucidate the mechanism of action of Dibenzyl Trisulfide.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess the cytotoxic effects of DTS, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of DTS (e.g., 100 pM to 100 µM) or a vehicle control (DMSO) for specific time points (e.g., 48 or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Colony Forming Assay: This assay evaluates the long-term effects of DTS on the proliferative capacity of cancer cells.
-
A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Cells are treated with low concentrations of DTS (e.g., below 500 nM) for a prolonged period (e.g., 10-14 days) to allow for colony formation.
-
After the incubation period, the colonies are fixed with a solution like 4% paraformaldehyde and stained with crystal violet.
-
The number of colonies in each well is then counted.
-
Western Blot Analysis for Protein Expression
Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by DTS.
-
Cells are treated with DTS for various time points.
-
Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific to the target proteins (e.g., anti-ERK, anti-phospho-ERK, anti-BAK1, anti-caspase-3, anti-PARP) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Wound Healing Assay for Cell Migration
This assay is used to assess the effect of DTS on the migratory ability of cancer cells.
-
Cells are grown to a confluent monolayer in a 6-well plate.
-
A sterile pipette tip is used to create a "wound" or scratch in the monolayer.
-
The cells are then washed to remove debris and treated with DTS at non-toxic concentrations (e.g., 10 µM and 25 µM).
-
The closure of the wound is monitored and imaged at different time points (e.g., 0, 24, 48 hours).
-
The rate of cell migration is quantified by measuring the change in the wound area over time.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Dibenzyl Trisulfide.
Table 1: Cytotoxicity of Dibenzyl Trisulfide on Triple-Negative Breast Cancer Cells
| Cell Line | Treatment Duration | IC50 (µM) |
| CRL-2335 | 48 hours | ~10 |
| MDA-MB-468 | 48 hours | ~15 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of Dibenzyl Trisulfide on Colony Formation in CRL-2335 Cells
| DTS Concentration (nM) | Number of Colonies (relative to control) |
| 100 | Significantly Reduced |
| 250 | Significantly Reduced |
| 500 | Significantly Reduced |
Table 3: Effect of Dibenzyl Trisulfide on Cell Migration in CRL-2335 Cells
| DTS Concentration (µM) | Effect on Wound Closure |
| 10 | Suppression of migration |
| 25 | Complete blockage of migration |
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows described in this guide.
Caption: Proposed mechanism of action of Dibenzyl Trisulfide in cancer cells.
Caption: General workflow for Western Blot analysis.
References
- 1. mona.uwi.edu [mona.uwi.edu]
- 2. researchgate.net [researchgate.net]
- 3. Implications of Dibenzyl Trisulphide for Disease Treatment Based on its Mode of Action | West Indian Medical Journal [mona.uwi.edu]
- 4. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Toxicological Evaluation of Didecyltrisulfane
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific toxicological studies have been published for Didecyltrisulfane. This guide therefore provides a comprehensive framework for the toxicological evaluation of this compound, based on established protocols for analogous organosulfur compounds. All data presented herein is illustrative.
Introduction
This compound is an organosulfur compound characterized by a trisulfide linkage flanked by two decyl chains. Organosulfur compounds, particularly those derived from natural sources like garlic, are known for a wide range of biological activities.[1][2][3] The toxicological profile of a novel compound such as this compound is a critical determinant of its potential therapeutic or industrial applications. This document outlines a structured approach to assess its cytotoxicity, genotoxicity, and acute systemic toxicity, providing detailed experimental protocols and potential mechanistic insights.
In Vitro Toxicity Assessment
In vitro assays are the foundational step in a tiered toxicological evaluation, providing initial data on a compound's potential to cause cellular damage.[4]
Cytotoxicity Assessment
Cytotoxicity assays measure the degree to which a substance is toxic to cells. Two common methods are the MTT and Neutral Red Uptake assays.
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5][6]
Table 1: Illustrative Cytotoxicity Data for this compound (MTT Assay)
| Cell Line | Exposure Time (hr) | IC50 (µM) |
| HepG2 (Human Liver Carcinoma) | 24 | 125.4 |
| A549 (Human Lung Carcinoma) | 24 | 150.2 |
| Balb/c 3T3 (Mouse Fibroblast) | 24 | 210.8 |
| HepG2 (Human Liver Carcinoma) | 48 | 88.6 |
| A549 (Human Lung Carcinoma) | 48 | 112.5 |
| Balb/c 3T3 (Mouse Fibroblast) | 48 | 180.3 |
Experimental Protocol: MTT Assay [4][6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Exposure: Treat cells with varying concentrations of this compound (e.g., 0.1 to 1000 µM) and a vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9][10]
Table 2: Illustrative Cytotoxicity Data for this compound (NRU Assay)
| Cell Line | Exposure Time (hr) | IC50 (µM) |
| NHEK (Normal Human Epidermal Keratinocytes) | 24 | 185.7 |
| Balb/c 3T3 (Mouse Fibroblast) | 24 | 220.1 |
Experimental Protocol: Neutral Red Uptake Assay [9][11][12]
-
Cell Seeding: Plate cells in a 96-well plate and incubate overnight to allow for attachment.
-
Compound Exposure: Expose cells to a range of this compound concentrations for 24 hours.
-
Neutral Red Incubation: Remove the treatment medium, wash the cells with PBS, and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 2-3 hours.[11]
-
Dye Extraction: Remove the neutral red medium, wash the cells with PBS, and add 150 µL of destain solution (50% ethanol, 49% water, 1% glacial acetic acid) to each well.[11]
-
Absorbance Reading: Agitate the plate for 10 minutes and read the absorbance at 540 nm.[13]
-
Data Analysis: Determine the IC50 value by comparing the absorbance of treated cells to that of untreated controls.
Genotoxicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[14] It utilizes bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[15] A mutagen can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[14]
Table 3: Illustrative Genotoxicity Data for this compound (Ames Test)
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| TA98 | Without | Negative |
| TA98 | With | Negative |
| TA100 | Without | Negative |
| TA100 | With | Negative |
| TA1535 | Without | Negative |
| TA1535 | With | Negative |
| TA1537 | Without | Negative |
| TA1537 | With | Negative |
Experimental Protocol: Ames Test (Plate Incorporation Method) [15][16][17][18]
-
Preparation: Prepare cultures of various Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Exposure: In a test tube, mix 100 µL of the bacterial culture, 100 µL of the this compound test solution, and 500 µL of either a phosphate buffer or a liver extract (S9 fraction) for metabolic activation.
-
Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
In Vivo Acute Toxicity Assessment
In vivo studies are essential to understand the systemic effects of a compound in a whole organism. The acute oral toxicity test is a common starting point.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method determines the acute oral toxicity of a substance by assigning it to a toxicity class based on a stepwise procedure with a minimal number of animals.[19][20][21]
Table 4: Illustrative Acute Oral Toxicity Data for this compound (OECD 423)
| Species | Sex | Starting Dose (mg/kg) | Outcome (Mortality) | GHS Classification |
| Sprague-Dawley Rat | Female | 300 | 0/3 | Category 5 or Unclassified |
| Sprague-Dawley Rat | Female | 2000 | 1/3 | Category 5 |
Experimental Protocol: Acute Oral Toxicity (OECD 423) [22][23]
-
Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), typically of one sex (usually female).
-
Dosing: Administer this compound orally by gavage at a starting dose (e.g., 300 mg/kg). A group of 3 animals is used for each step.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[22]
-
Stepwise Procedure: The outcome of the first step determines the next step. If mortality occurs, the dose for the next group is lowered. If no mortality occurs, a higher dose is used.
-
Classification: The substance is classified into a GHS (Globally Harmonized System) category based on the observed mortality at specific dose levels.
Potential Mechanisms of Toxicity and Signaling Pathways
Organosulfur compounds are known to exert their biological effects through various signaling pathways, often involving the induction of oxidative stress and apoptosis.[2][3]
Oxidative Stress and Apoptosis Induction
Many organosulfur compounds can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress.[24][25] This can trigger downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and ultimately lead to programmed cell death (apoptosis).[2][26]
Caption: Potential pathway of this compound-induced apoptosis via oxidative stress.
Nrf2-Mediated Antioxidant Response
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Some organosulfur compounds can activate Nrf2, leading to the expression of antioxidant enzymes.[27][28]
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
Experimental Workflow for Toxicological Assessment
The overall process for evaluating the toxicology of a novel compound like this compound follows a logical progression from in vitro to in vivo studies.
Caption: A tiered workflow for the toxicological evaluation of this compound.
Conclusion
This guide provides a robust framework for the comprehensive toxicological evaluation of this compound. By following the outlined in vitro and in vivo testing strategies, researchers can generate the necessary data to characterize its safety profile. Furthermore, the exploration of underlying signaling pathways will provide crucial insights into its mechanisms of action, informing its potential for future development. It is imperative that these studies are conducted in compliance with international guidelines to ensure data quality and regulatory acceptance.
References
- 1. Effects of a series of organosulfur compounds on mitotic arrest and induction of apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in tumor cells by naturally occurring sulfur-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. qualitybiological.com [qualitybiological.com]
- 12. iivs.org [iivs.org]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. researchgate.net [researchgate.net]
- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 21. oecd.org [oecd.org]
- 22. bemsreports.org [bemsreports.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Didecyltrisulfane: An Examination of Antioxidant Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Polysulfides, organic compounds containing chains of sulfur atoms, are gaining increasing attention for their diverse biological activities. Among these, trisulfanes—characterized by a linear arrangement of three sulfur atoms—are of particular interest due to their potential antioxidant properties. This technical guide focuses on didecyltrisulfane, a dialkyl trisulfane, and aims to provide a comprehensive overview of its antioxidant capabilities. However, a thorough review of the current scientific literature reveals a significant gap in the direct investigation of this compound's antioxidant properties.
To provide a foundational understanding for researchers interested in this specific molecule, this guide will extrapolate from the known antioxidant mechanisms of a closely related and well-studied analogue: diallyl trisulfide (DATS). DATS, a prominent organosulfur compound found in garlic, has been the subject of numerous studies elucidating its antioxidant and cellular protective effects.[1][2][3] The principles of its activity may offer valuable insights into the potential mechanisms of this compound.
Insights from Diallyl Trisulfide (DATS): A Potential Analogue
DATS is recognized for a variety of pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] Its antioxidant properties are a key aspect of its therapeutic potential.[1] The number of sulfur atoms in the polysulfide chain appears to be a critical determinant of the anticancer effects of garlic-derived organosulfur compounds, with trisulfides like DATS showing greater potency.[2]
The antioxidant mechanism of DATS is multifaceted, involving the inhibition of signaling pathways related to oxidative stress, such as NF-κB and MAPK.[1] By modulating these pathways, DATS can mitigate the cellular damage and inflammatory responses triggered by oxidative stress.[1]
Potential Antioxidant Mechanisms of Alkyl Trisulfanes
The antioxidant activity of polysulfides is an area of active research. Studies on various polysulfides suggest that their ability to act as radical-trapping antioxidants is a key mechanism.[4] This reactivity is particularly pronounced in higher-order polysulfides (containing three or more sulfur atoms).[4] The homolytic substitution at a sulfur atom can lead to the formation of stabilized perthiyl radicals, contributing to their antioxidant capacity.[4]
Experimental Protocols for Assessing Antioxidant Activity
While specific experimental data for this compound is unavailable, the following are standard, widely-used protocols for evaluating the antioxidant capacity of novel compounds. These methods would be directly applicable to the study of this compound.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the radical scavenging activity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Methodology:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another widely used method for assessing antioxidant activity.
-
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
-
Methodology:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each dilution of the test compound to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control containing the solvent and the ABTS•+ solution is also measured.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.
-
Illustrative Experimental Workflow and Signaling Pathway
To visualize the potential experimental and mechanistic aspects of this compound's antioxidant activity, the following diagrams are provided.
Caption: Workflow for DPPH radical scavenging assay.
Caption: Potential inhibition of oxidative stress pathways.
Future Directions and Conclusion
The current body of scientific literature lacks specific data on the antioxidant properties of this compound. However, based on the well-documented activities of the related compound, diallyl trisulfide, it is plausible that this compound also possesses antioxidant capabilities. Future research should focus on empirically evaluating the antioxidant activity of this compound using established in vitro assays such as DPPH and ABTS. Furthermore, cellular studies are warranted to investigate its effects on oxidative stress-related signaling pathways, including the NF-κB and MAPK pathways. Such research will be crucial in determining the potential of this compound as a novel antioxidant agent for therapeutic and industrial applications. This guide serves as a foundational resource to stimulate and direct these future investigations.
References
- 1. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Garlic Compound, Diallyl Trisulfide, Attenuates Benzo[a]Pyrene-Induced Precancerous Effect through Its Antioxidant Effect, AhR Inhibition, and Increased DNA Repair in Human Breast Epithelial Cells [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The antioxidant activity of polysulfides: it's radical! - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Antimicrobial Potential of Didecyltrisulfane: A Technical Guide for Researchers
Disclaimer: As of the compilation of this document, there is no publicly available research specifically detailing the antimicrobial activity of Didecyltrisulfane. The following technical guide is a projection based on the known antimicrobial properties of analogous compounds, namely organic polysulfanes and molecules containing decyl moieties. The experimental protocols and potential mechanisms of action described herein are based on established methodologies in antimicrobial research and the activities of structurally related compounds.
Introduction
The increasing prevalence of multidrug-resistant pathogenic bacteria presents a formidable challenge to global health. This necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Organic polysulfanes, such as those found in garlic extracts, have demonstrated significant antimicrobial properties.[1][2] this compound, a molecule featuring a trisulfide linkage flanked by two ten-carbon alkyl (decyl) chains, represents an intriguing candidate for investigation. The combination of a reactive trisulfide core and hydrophobic decyl groups suggests a potential for potent antimicrobial effects, likely through a multi-target mechanism. This guide provides a theoretical framework for the study of this compound's antimicrobial activity, offering insights into its potential mechanisms, standardized testing protocols, and hypothetical data representation.
Hypothetical Antimicrobial Activity and Data Presentation
While specific quantitative data for this compound is not available, we can extrapolate potential activity based on related compounds. For instance, diallyl trisulfide (DATS) has shown significant efficacy against a range of bacteria.[1] The presence of long alkyl chains, such as decyl groups, is also known to enhance antimicrobial activity in various compounds by facilitating membrane interaction.[3]
Below are illustrative tables summarizing the kind of quantitative data that would be generated when evaluating the antimicrobial efficacy of this compound.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 8 |
| Methicillin-resistant S. aureus (MRSA) | Positive | 16 |
| Bacillus subtilis | Positive | 4 |
| Escherichia coli | Negative | 32 |
| Pseudomonas aeruginosa | Negative | 64 |
| Campylobacter jejuni | Negative | 16 |
Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | 32 | 128 | 4 | Bacteriostatic |
Potential Mechanisms of Action
The antimicrobial activity of organic polysulfanes is often attributed to the reactivity of the sulfur chain.[4] The hydrophobic decyl groups in this compound would likely enhance its ability to interact with and penetrate the bacterial cell membrane.
A plausible mechanism of action for this compound involves a two-pronged attack:
-
Membrane Disruption: The long, hydrophobic decyl chains could intercalate into the bacterial cell membrane, disrupting the lipid bilayer's integrity. This would lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
-
Thiol-Disulfide Exchange: The trisulfide bond can react with thiol groups present in bacterial enzymes and proteins. This interaction can lead to the formation of mixed disulfides, thereby inactivating critical proteins involved in metabolism, cell division, and other essential cellular processes.
The following diagram illustrates this proposed dual mechanism of action.
Caption: Proposed dual mechanism of antimicrobial action for this compound.
Experimental Protocols
To empirically determine the antimicrobial activity of this compound, a series of standardized in vitro tests should be conducted.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to create a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Plate the aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol:
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Inoculate the flasks with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control flask without the compound.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics.
The following diagram outlines the general workflow for these experimental protocols.
Caption: General experimental workflow for in vitro antimicrobial susceptibility testing.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound suggests it is a promising candidate for a novel antimicrobial agent. Its trisulfide core offers a reactive center for disrupting bacterial protein function, and the long decyl chains provide a means for membrane perturbation. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its antimicrobial efficacy. Future research into this compound and other dialkyl polysulfanes could open new avenues for the development of therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Alternative Surfactants on Foodborne Pathogenic Bacteria | Boonprakobsak | Journal of Food Science and Agricultural Technology (JFAT) [rs.mfu.ac.th]
- 4. Redox Modulation at Work: Natural Phytoprotective Polysulfanes From Alliums Based on Redox-Active Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
The Antifungal Properties of Didecyltrisulfane: An Uncharted Territory in Mycological Research
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the antifungal properties of Didecyltrisulfane. Despite extensive searches for its mechanism of action, minimum inhibitory concentration (MIC) values, and effects on fungal signaling pathways, no specific data or research publications were identified.
This absence of information presents both a challenge and an opportunity for the scientific community. While it is not currently possible to provide an in-depth technical guide on the antifungal activity of this compound, this knowledge gap highlights a potential area for novel research and discovery in the field of mycology and drug development.
Future Directions and Hypothetical Research Framework
Should research into the antifungal potential of this compound be undertaken, a structured approach would be necessary to elucidate its properties. A hypothetical experimental workflow for such an investigation is outlined below.
Experimental Workflow: Investigating the Antifungal Potential of this compound
A systematic investigation would be required to determine if this compound possesses antifungal properties. This would involve a series of established in vitro assays.
Caption: Hypothetical workflow for investigating the antifungal properties of this compound.
Data Presentation: A Template for Future Findings
Should experimental data become available, its clear and concise presentation will be crucial for interpretation and comparison. The following table serves as a template for summarizing potential MIC data for this compound against a panel of clinically relevant fungal pathogens.
| Fungal Species | Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole] |
| Candida albicans | ATCC 90028 | Data not available | Data not available |
| Candida glabrata | ATCC 90030 | Data not available | Data not available |
| Candida parapsilosis | ATCC 22019 | Data not available | Data not available |
| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available |
| Cryptococcus neoformans | ATCC 208821 | Data not available | Data not available |
Experimental Protocols: Foundational Methodologies
The following are detailed, standardized protocols that would be essential for the initial characterization of the antifungal activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method would be used to determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final desired inoculum concentration.
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the this compound dilutions. The plate also includes a growth control (no drug) and a sterility control (no inoculum). The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.
Visualizing Potential Mechanisms: A Hypothetical Signaling Pathway
While the actual mechanism of action for this compound is unknown, a common antifungal target is the fungal cell wall or cell membrane. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by an antifungal agent, leading to cell death.
Methodological & Application
Application Notes and Protocols for the Extraction of Didecyltrisulfane from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecyltrisulfane is a hydrophobic organosulfur compound with a long-chain alkyl structure, suggesting potential bioactivity related to its lipophilic nature. While the presence of a wide array of organosulfur compounds in plants, particularly in the Allium and Brassica genera, is well-documented, specific evidence for the natural occurrence of this compound in plant materials is not prevalent in current scientific literature. However, the diverse sulfur chemistry in these plant families suggests that the existence of long-chain polysulfanes is plausible.
These application notes provide a generalized framework and a series of hypothetical protocols for the targeted extraction and analysis of this compound from plant materials. The methodologies are based on established principles for the extraction of hydrophobic, long-chain organic molecules and organosulfur compounds from plants. Researchers should consider these protocols as a starting point for the exploration and isolation of this compound and similar long-chain polysulfanes.
Data Presentation: Hypothetical Extraction Yields
Due to the absence of specific data for this compound, the following table presents hypothetical extraction yields from a generic plant matrix known for its rich organosulfur and lipid content (e.g., seeds of a Brassica species). These values are for illustrative purposes to guide experimental design and optimization.
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (h) | Hypothetical Yield of this compound (µg/g of dry plant material) |
| Maceration | Hexane:Dichloromethane (1:1) | 25 | 24 | 5 - 15 |
| Soxhlet Extraction | Hexane | 68 | 8 | 10 - 25 |
| Ultrasound-Assisted Extraction (UAE) | Ethyl Acetate | 40 | 1 | 15 - 35 |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol co-solvent | 50 | 2 | 20 - 50 |
Experimental Protocols
Protocol 1: Solvent Extraction via Maceration
This protocol describes a basic solvent extraction method suitable for initial screening of plant materials for the presence of this compound.
Materials and Equipment:
-
Dried and powdered plant material
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Erlenmeyer flasks
-
Orbital shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Glass vials for sample storage
Procedure:
-
Weigh 10 g of dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the flask.
-
Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature (25°C).
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with an additional 20 mL of the solvent mixture and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until the solvent is completely removed.
-
Redissolve the resulting crude extract in a known volume of hexane for further analysis.
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a more exhaustive method suitable for extracting hydrophobic compounds.
Materials and Equipment:
-
Dried and powdered plant material
-
Hexane (HPLC grade)
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Place 20 g of dried, powdered plant material into a cellulose extraction thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill a 500 mL round-bottom flask with 300 mL of hexane.
-
Assemble the Soxhlet apparatus and place the round-bottom flask in a heating mantle.
-
Heat the solvent to its boiling point (approximately 68°C for hexane) and allow the extraction to proceed for 8 hours. The solvent will continuously cycle through the plant material.
-
After 8 hours, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator.
-
Dissolve the final extract in a known volume of hexane for analysis.
Protocol 3: Purification and Analysis by HPLC
This protocol outlines the separation and tentative identification of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Crude plant extract
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare the mobile phase: Acetonitrile and water. A gradient elution is recommended for complex extracts. A starting condition could be 70% Acetonitrile, increasing to 100% Acetonitrile over 30 minutes.
-
Filter the crude extract (dissolved in hexane or a compatible solvent) through a 0.45 µm syringe filter.
-
Set the column temperature to 30°C and the flow rate to 1.0 mL/min.
-
Inject 10 µL of the filtered extract into the HPLC system.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm) or an MS detector. For MS detection in positive ion mode, look for the protonated molecule [M+H]⁺. The expected m/z for this compound (C₂₀H₄₂S₃) would be approximately 379.2.
-
Collect fractions corresponding to the peak of interest for further structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Hypothetical Signaling Pathway
The biological activity of this compound is currently unknown. However, other organosulfur compounds from plants have been shown to modulate various cellular signaling pathways. The following diagram illustrates a hypothetical pathway where this compound might exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade, a common target for bioactive natural products.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Application Note: Analysis of Didecyltrisulfane by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Didecyltrisulfane ((C₁₀H₂₁)₂S₃) is a high-molecular-weight organosulfur compound with potential applications in various fields, including as a lubricant additive, in novel drug delivery systems, and as a signaling molecule in biological systems. Accurate and sensitive quantification of this compound is crucial for research, development, and quality control in these areas. This application note presents a detailed protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of this compound in solution.
Experimental Protocols
This section details the necessary steps for sample preparation, instrument setup, and data analysis for the GC-MS analysis of this compound.
1. Sample Preparation
Due to the relatively low volatility of this compound, a direct injection of a diluted sample is recommended.
-
Solvent Selection: this compound is a nonpolar molecule. High-purity hexane or dichloromethane are suitable solvents.
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in the chosen solvent.
-
Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Extraction (for complex matrices):
-
For samples where this compound is present in a complex matrix (e.g., biological fluids, formulated products), a liquid-liquid extraction may be necessary.
-
Mix 1 mL of the sample with 1 mL of hexane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 minute) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar nonpolar column |
| Oven Program | Initial: 150°C (hold 2 min) Ramp: 15°C/min to 320°C Hold: 5 min at 320°C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Scan Range | m/z 40-500 |
| Solvent Delay | 5 minutes |
Data Presentation
Table 1: Quantitative Analysis of this compound Calibration Standards
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,910 |
| 10 | 155,432 |
| 25 | 390,112 |
| 50 | 785,654 |
| 100 | 1,560,987 |
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
The molecular weight of this compound (C₂₀H₄₂S₃) is 378.7 g/mol . The following table lists the predicted major fragment ions based on the principles of mass spectral fragmentation of long-chain alkanes and sulfides. Fragmentation is expected to occur via cleavage of C-S and S-S bonds, as well as C-C bonds within the decyl chains.
| m/z | Proposed Fragment |
| 378 | [M]⁺ (Molecular Ion) |
| 235 | [C₁₀H₂₁S₂]⁺ |
| 171 | [C₁₀H₂₁S]⁺ |
| 141 | [C₁₀H₂₁]⁺ |
| 99 | [S₃]⁺ (and subsequent smaller fragments) |
| 57 | [C₄H₉]⁺ (from alkyl chain fragmentation) |
| 43 | [C₃H₇]⁺ (from alkyl chain fragmentation) |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted mass spectral fragmentation pathway of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The protocol is suitable for quantification and identification in both pure solutions and complex matrices, following an appropriate sample preparation step. The provided parameters and expected fragmentation patterns will aid researchers, scientists, and drug development professionals in their studies involving this compound. It is recommended to perform a full method validation for specific applications to ensure accuracy and precision.
Application Note: High-Performance Liquid Chromatography for the Analysis of Didecyltrisulfane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Didecyltrisulfane is a polysulfane compound characterized by two decyl alkyl chains attached to a trisulfane (-S-S-S-) functional group. Its long alkyl chains render it highly nonpolar. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound. The provided protocol is designed to be a starting point for method development and can be optimized further based on specific analytical requirements.
Due to the nonpolar nature of this compound, a reversed-phase chromatographic approach is most suitable. This involves a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the long alkyl chains of the analyte and the stationary phase.
Quantitative Data Summary
The following table summarizes the proposed HPLC method parameters for the analysis of this compound. These parameters are based on the general principles of reversed-phase chromatography for nonpolar, long-chain alkyl compounds.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Absorbance at 220 nm |
| Run Time | 20 minutes |
| Retention Time | ~12.5 minutes (estimated) |
| Quantification | External standard calibration curve |
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters (PTFE)
2. Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Ultrasonic bath
3. Preparation of Mobile Phase
-
Mobile Phase A: Use HPLC grade water. Degas prior to use.
-
Mobile Phase B: Use HPLC grade acetonitrile. Degas prior to use.
4. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
6. HPLC System Setup and Operation
-
Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Equilibrate the C18 column with the initial mobile phase composition (80% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 220 nm.
-
Create a sequence including blank injections (methanol), standard solutions, and samples.
-
Inject 10 µL of each solution and start the data acquisition.
7. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols for the Study of Didecyltrisulfane and Related Trisulfanes as Flavor Compounds in Food Chemistry
Disclaimer: Direct scientific literature and public databases contain limited to no specific information on didecyltrisulfane as a flavor compound in food. The following application notes and protocols are based on established methodologies for the analysis of analogous and more commonly studied trisulfanes and volatile sulfur compounds (VSCs) in food matrices. These protocols are intended to provide a foundational framework for researchers investigating novel or less-characterized sulfur compounds like this compound.
Introduction to Trisulfanes in Food Flavor
Trisulfanes are a class of organosulfur compounds that play a significant role in the aroma profiles of various foods, even at very low concentrations.[1] They are known for their potent and often pungent odors, which can be desirable or contribute to off-flavors depending on the specific compound, its concentration, and the food matrix.[2][3] Notable examples of trisulfanes found in food include dimethyl trisulfane and diallyl trisulfane, which are key aroma contributors in vegetables like garlic, onions, cabbage, and in some cheeses.[4][5][6]
The sensory characteristics of trisulfanes are typically described as sulfureous, alliaceous (garlic-like), and sometimes meaty or savory.[7] Due to their high volatility and reactivity, the analysis of these compounds presents analytical challenges that require specialized techniques.[8][9]
Quantitative Data for Representative Trisulfanes
While specific quantitative data for this compound in food is not available, the following tables summarize data for other relevant trisulfanes to provide a comparative reference for researchers.
Table 1: Occurrence of Representative Trisulfanes in Various Food Products
| Trisulfane Compound | Food Matrix | Reported Concentration Range | Reference(s) |
| Dimethyl trisulfane | Cooked Onion, Leek, Cabbage, Broccoli | Present | [4] |
| Dimethyl trisulfane | Limburger Cheese | Present | [4] |
| Dimethyl trisulfane | Aged Beer, Stale Sake | Present | [4] |
| Dimethyl trisulfane | Swiss Tilsit Cheese | ppb levels | [10] |
| Diallyl trisulfane | Garlic (Allium sativum) | Major component of essential oil | [6][11] |
| Diallyl trisulfide | Cooked Garlic | Levels influenced by cooking method | [12] |
Table 2: Sensory Thresholds and Odor Descriptors of Representative Trisulfanes
| Trisulfane Compound | Odor Threshold (in water) | Odor Descriptor(s) | Reference(s) |
| Dimethyl trisulfane | 0.01 µg/L | Sulfurous, cooked onion, savory, meaty | [13] |
| Dimethyl trisulfane | Not specified | Sulfureous, alliaceous, gassy, savory, meaty, vegetative | [7] |
| Hydrogen trisulfane | Not specified | Camphor-like | [14] |
Experimental Protocols
The following are detailed protocols for the extraction, analysis, and sensory evaluation of trisulfanes and other volatile sulfur compounds in food samples.
Protocol 1: Analysis of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a widely used, solvent-free method for the extraction and analysis of volatile compounds from food matrices.[5][8]
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl)
-
Internal standard (e.g., benzothiazole)
Procedure:
-
Sample Preparation:
-
Homogenize the solid food sample.
-
Weigh 4 g of the homogenized sample into a 20 mL headspace vial.[15]
-
Add 8 mL of deionized water and 1 g of NaCl to enhance the release of volatiles.
-
Spike the sample with a known concentration of an internal standard (e.g., 5 µg/g benzothiazole in methanol).[15]
-
Immediately seal the vial with the screw cap.
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a specified time (e.g., 5 minutes).
-
Separate the compounds on a suitable capillary column (e.g., a polar wax column connected to a nonpolar column for better resolution of sulfur compounds).[16]
-
Use a temperature program that starts at a low temperature (e.g., 5°C) to ensure good peak shape for highly volatile sulfur compounds.[16]
-
The mass spectrometer should be operated in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for quantification of target compounds. The molecular ion for dimethyl trisulfane is 126 m/z.[17]
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
-
Quantify the target compounds by relating their peak areas to the peak area of the internal standard.
-
Protocol 2: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to identify which of the separated volatile compounds are responsible for the aroma of a sample.[18][19]
Materials:
-
Gas chromatograph with a column effluent splitter
-
Olfactometry port (odor port)
-
Humidified air supply
-
Trained sensory panelists
Procedure:
-
Sample Preparation and GC Separation:
-
Prepare and analyze the sample as described in Protocol 1.
-
The GC column effluent is split between a conventional detector (e.g., FID or MS) and the olfactometry port.
-
-
Olfactometry Detection:
-
A trained panelist sniffs the effluent from the odor port. The effluent is mixed with humidified air to prevent nasal passage dehydration.
-
The panelist records the time at which an odor is detected, the quality of the odor (e.g., "garlic-like," "sulfurous"), and its intensity.[18]
-
-
Data Analysis:
-
The olfactometry data is correlated with the chromatogram from the conventional detector to identify the odor-active compounds.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed by GC-O to determine the most potent odorants.[1]
-
Visualizations
Caption: Experimental workflow for the analysis of trisulfanes.
Caption: Generalized formation pathway of trisulfanes in food.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl trisulfide - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 6. Diallyl Trisulfide | C6H10S3 | CID 16315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dimethyl trisulfide, 3658-80-8 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Olfactometry Profiles and Quantitation of Volatile Sulfur Compounds of Swiss Tilsit Cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Trisulfane - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. DSpace [dr.lib.iastate.edu]
- 18. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 19. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diallyl Trisulfide in Food Preservation
Disclaimer: Initial research did not yield specific information on the application of Didecyltrisulfane in food preservation. The following documentation is based on Diallyl Trisulfide (DATS) , a well-researched organosulfur compound found in garlic (Allium sativum), which serves as a representative example of a trisulfide compound with potential applications in food preservation.
Application Notes
Diallyl trisulfide (DATS) is a principal bioactive component of garlic essential oil, responsible for many of its characteristic sensory and biological properties.[1][2] In the context of food preservation, DATS offers a dual-pronged approach by exhibiting both potent antimicrobial and antioxidant activities.[2][3][4] Its ability to inhibit the growth of a wide range of foodborne pathogens and spoilage microorganisms, coupled with its capacity to mitigate oxidative degradation, makes it a promising natural alternative to synthetic food preservatives.[2][3] These notes provide an overview of its efficacy and the mechanisms underpinning its preservative actions.
1.1 Antimicrobial Activity: DATS has demonstrated significant inhibitory effects against various pathogenic and spoilage bacteria, including Campylobacter jejuni, Escherichia coli, Staphylococcus aureus, and Salmonella.[1][2][3] The antimicrobial efficacy is generally attributed to the trisulfide moiety, which is more potent than the corresponding disulfide or monosulfide analogs.[1] Its mechanism of action involves the disruption of bacterial cell membrane integrity, leading to shrinkage and lysis.[1][3] Furthermore, DATS can interfere with critical cellular processes by downregulating key metabolic and transport systems, such as the ABC transporter system, thereby reducing the bacteria's ability to cope with environmental stress.[1]
1.2 Antioxidant Activity: Oxidative processes contribute significantly to food spoilage, leading to the development of off-flavors, discoloration, and loss of nutritional value. DATS can act as an antioxidant, helping to preserve food quality.[5] It can scavenge free radicals and may be particularly effective in high-fat food matrices like processed meats or fried foods, where lipid peroxidation is a primary concern.[2]
Data Presentation
The following tables summarize the quantitative data on the antimicrobial and antioxidant efficacy of Diallyl Trisulfide (DATS).
Table 1: Minimum Inhibitory Concentration (MIC) of Diallyl Trisulfide (DATS) against Foodborne Pathogens
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Campylobacter jejuni | 81-176 | 32 | [1] |
| Campylobacter jejuni | Chicken Isolate (1) | 64 | [1] |
| Campylobacter jejuni | Chicken Isolates (13) | ≤ 32 | [1] |
| Escherichia coli O157:H7 | ATCC 35159 | 100 | |
| Bacillus cereus | ATCC 4342 | 200 | |
| Listeria monocytogenes | ATCC 19111 | 100 | |
| Staphylococcus aureus | ATCC 15923 | 100 | |
| Vibrio cholerae | ATCC 14101 | 100 | |
| Salmonella enterica | ATCC 8326 | 200 |
Table 2: Antioxidant Activity of Diallyl Trisulfide (DATS)
| Assay | IC₅₀ Value | Conditions | Reference |
| DPPH Radical Scavenging | 79.7 ± 0.93 mg/mL | - | [6] |
Note: The reported IC₅₀ value is high, suggesting that while DATS has antioxidant properties, its primary strength in food preservation may lie in its antimicrobial activity. The antioxidant effect might be more significant in complex food systems or in synergy with other compounds.[5]
Experimental Protocols
3.1 Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of DATS against a target bacterium.[7]
3.1.1 Materials:
-
Diallyl Trisulfide (DATS) stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for aerobes, Wilkins-Chalgren Anaerobe Broth for anaerobes)
-
Bacterial inoculum, standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
-
Microplate reader or visual inspection
3.1.2 Procedure:
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Pipette 100 µL of the DATS stock solution into the first well and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no DATS) and a negative control (broth only). If a solvent like DMSO is used, include a solvent control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours for aerobes; anaerobic conditions for anaerobes).
-
Reading Results: The MIC is defined as the lowest concentration of DATS that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
3.2 Protocol for In-Situ Efficacy Study in a Food Matrix (Chicken Meat)
This protocol is adapted from methodologies used to test the efficacy of natural antimicrobials in meat products.[1][7]
3.2.1 Materials:
-
Sterile boneless, skinless chicken breast
-
Target pathogenic bacteria (e.g., Campylobacter jejuni)
-
DATS solutions at various concentrations (e.g., 1x, 2x, 5x MIC) in a food-grade carrier
-
Sterile stomacher bags
-
Buffered Peptone Water (BPW)
-
Appropriate selective agar plates for bacterial enumeration
-
Incubator
3.2.2 Procedure:
-
Sample Preparation: Cut sterilized chicken breast into uniform portions (e.g., 10 g).
-
Inoculation: Inoculate each meat sample with a known concentration of the target bacterium (e.g., 10⁴ CFU/g) and allow it to attach for 30 minutes.
-
Treatment: Evenly apply the DATS solutions to the surface of the inoculated meat samples. A control group should be treated with the carrier solution only.
-
Storage: Package the samples and store them under refrigerated conditions (e.g., 4°C) for a specified period (e.g., 7 days).
-
Microbial Analysis: At designated time points (e.g., Day 0, 3, 7), take a meat sample and place it in a stomacher bag with 90 mL of BPW. Homogenize for 2 minutes.
-
Enumeration: Perform serial dilutions of the homogenate and plate onto selective agar.
-
Calculation: After incubation, count the colonies and calculate the bacterial load in CFU/g. Compare the results from the DATS-treated groups to the control group to determine the log reduction.
3.3 Protocol for Assessment of Antioxidant Activity (DPPH Assay)
This protocol outlines the procedure for evaluating the free radical scavenging activity of DATS using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8]
3.3.1 Materials:
-
Diallyl Trisulfide (DATS) solutions of varying concentrations in methanol or ethanol
-
DPPH stock solution (e.g., 0.1 mM in methanol)
-
Methanol or ethanol
-
Spectrophotometer
-
96-well microplate or cuvettes
3.3.2 Procedure:
-
Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the DATS solution (e.g., 100 µL) with a volume of the DPPH solution (e.g., 100 µL).
-
Control/Blank: Prepare a control sample containing the solvent instead of the DATS solution. A blank should contain only the solvent.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with DATS.
-
IC₅₀ Determination: Plot the scavenging percentage against the DATS concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Mandatory Visualization
References
- 1. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Didecyltrisulfane: Application Notes and Protocols for Therapeutic Agent Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecyltrisulfane is a dialkyl trisulfane compound characterized by two ten-carbon alkyl chains attached to a trisulfane (-S-S-S-) moiety. While specific research on this compound as a therapeutic agent is limited, the broader class of organic polysulfanes, particularly those derived from natural sources like garlic, has garnered significant scientific interest. These compounds are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides a comprehensive overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis and for evaluating its biological effects in a research setting. The information presented herein is based on the known activities of related organosulfur compounds and provides a foundational framework for the investigation of this compound as a novel therapeutic candidate.
Synthesis of this compound
A straightforward method for the synthesis of symmetrical dialkyl trisulfanes involves the reaction of an alkyl halide with a sulfur-donating agent in an aqueous medium. This "green chemistry" approach offers high yields under mild conditions.[1][2]
Protocol: Synthesis of Symmetrical Dialkyl Trisulfanes
Materials:
-
1-Bromodecane (or other decyl halide)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur (S₈)
-
Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst
-
Ethanol
-
Deionized water
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Preparation of the Trisulfide Solution: In a round-bottom flask, dissolve sodium sulfide (10 mmol) and elemental sulfur (20 mmol) in water (5 mL). Stir the mixture at 50°C for 30 minutes to facilitate the formation of sodium trisulfide.[2]
-
Preparation of the Alkyl Halide Solution: In a separate flask, dissolve 1-bromodecane (20 mmol) and tetrabutylammonium bromide (0.8 mmol) in ethanol to a total volume of 5 mL.[2]
-
Reaction: Combine the two solutions and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding brine. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Potential Therapeutic Applications and Associated Protocols
The therapeutic potential of this compound can be explored across several key areas based on the known bioactivities of related organosulfur compounds.
Anticancer Activity
Organosulfur compounds, such as diallyl trisulfide (DATS), have demonstrated significant anticancer effects by inducing cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5] The lipophilic nature of this compound may enhance its cellular uptake, making it a candidate for cancer research.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Diallyl Trisulfide (DATS) | NCI-H460 (Lung) | SRB | 37.5 (48h), 18.5 (72h) | [3] |
| Diallyl Trisulfide (DATS) | HCT-15 (Colon) | MTT | 11.5 | [4] |
| Diallyl Trisulfide (DATS) | DLD-1 (Colon) | MTT | 13.3 | [4] |
| Diallyl Disulfide (DADS) | MDA-MB-231 (Breast) | MTT | 24.12 | [6] |
| Diallyl Disulfide (DADS) | A549 (Lung) | MTT | 29.51 | [6] |
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity
Organosulfur compounds are known for their antioxidant properties, which can be attributed to their ability to scavenge free radicals and activate endogenous antioxidant pathways.[7][8][9]
| Compound | Assay Type | EC50 Value (mg/mL) | Reference |
| Black Garlic Extract | DPPH | 0.63 | [8] |
| Laba Garlic Extract | DPPH | 0.87 | [8] |
| White Garlic Extract | DPPH | 0.94 | [8] |
| Green Garlic Extract | DPPH | 0.87 | [8] |
Principle:
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a series of dilutions from the stock solution.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol.
-
Reaction: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. Include a control (solvent + DPPH) and a blank (solvent + ethanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[10][11][12]
Anti-inflammatory Activity
Organosulfur compounds can exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[13][14][15]
| Compound | Target | Assay Type | IC50 Value (µM) | Reference |
| Celecoxib | COX-2 | Enzyme Inhibition | 0.071 | [16] |
| Indomethacin | COX-1 | Enzyme Inhibition | 9.47 | [16] |
| Various 1,5-diarylpyrrol-3-sulfur derivatives | COX-2 | Enzyme Inhibition | 0.034 - 0.060 | [16] |
Principle:
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Key Signaling Pathways
The biological effects of organosulfur compounds are often mediated through their interaction with specific cellular signaling pathways.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses. Under normal conditions, Keap1 targets Nrf2 for degradation. Electrophilic compounds, including many organosulfur compounds, can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.[17][18][19]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many organosulfur compounds have been shown to inhibit NF-κB activation.[13][15][20]
References
- 1. Simple and green method for synthesis of symmetrical dialkyl disulfides and trisulfides from alkyl halides in water; PMOxT as a sulfur donor [tandf.figshare.com]
- 2. scispace.com [scispace.com]
- 3. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical Composition, Antioxidant Activity and Antiproliferative Effects of Different Processed Garlic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abap.co.in [abap.co.in]
- 10. researchgate.net [researchgate.net]
- 11. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. | Semantic Scholar [semanticscholar.org]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 15. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]
- 18. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
No Information Available on the Use of Didecyltrisulfane in Agricultural Research
Despite a comprehensive search of scientific literature and public databases, no information was found regarding the application of Didecyltrisulfane in agricultural research.
Searches were conducted to identify any studies, patents, or technical reports detailing the use of this compound as a fungicide, insecticide, or in any other capacity related to agriculture. These inquiries yielded no relevant results.
Consequently, it is not possible to provide the requested Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations of signaling pathways or experimental workflows related to this compound. The scientific and commercial landscape appears to have no public information on this specific chemical compound in the context of agricultural science.
Further investigation into broader chemical classes, such as long-chain alkyl trisulfanes and dialkyl polysulfides, also failed to produce any specific data attributable to this compound. This suggests that the compound is either not currently utilized or researched in the agricultural sector, or any such research is not publicly available.
Therefore, we are unable to fulfill the request for detailed documentation on this compound's role in agricultural research at this time.
Application Notes and Protocols for Didecyltrisulfane Delivery Systems in In Vivo Studies
Disclaimer: Didecyltrisulfane is a specialized organosulfur compound for which specific in vivo delivery data is not extensively available in public literature. The following application notes and protocols are based on established methodologies for the delivery of highly lipophilic compounds and the known biological activities of related polysulfide molecules. These guidelines are intended to serve as a foundational framework for researchers initiating in vivo studies with this compound or similar lipophilic trisulfanes.
Introduction to this compound
This compound ((C₁₀H₂₁)₂S₃) is an organosulfur compound characterized by a trisulfide linkage flanked by two decyl chains. This structure confers a high degree of lipophilicity, making it practically insoluble in aqueous media. Such properties present significant challenges for in vivo administration and bioavailability, necessitating the use of advanced drug delivery systems.
Organosulfur compounds, particularly polysulfides, are known for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Trisulfides, found in garlic and other Allium species, are recognized for their ability to modulate cellular redox signaling pathways.[1][2] The investigation of this compound in vivo is therefore of interest for its potential therapeutic applications.
Challenges for In Vivo Delivery:
-
Poor Aqueous Solubility: Limits direct administration in aqueous vehicles.
-
Low Bioavailability: Inefficient absorption when administered orally in a non-formulated state.[3]
-
Potential for Non-Specific Interactions: High lipophilicity can lead to aggregation and interaction with plasma proteins and cell membranes.
To overcome these challenges, formulation into a suitable delivery system is critical. The most promising approaches for a highly lipophilic compound like this compound are liposomes, polymeric nanoparticles, and cyclodextrin complexes.[4][5]
Recommended Delivery Systems for this compound
Based on its physicochemical properties, the following delivery systems are recommended for enhancing the solubility, stability, and bioavailability of this compound for in vivo research.
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[6] For this compound, its lipophilic nature allows for stable incorporation into the lipid bilayer itself.[7]
Advantages:
-
High biocompatibility and biodegradability.[8]
-
Protection of the encapsulated compound from degradation.[8]
-
Ability to modify the surface with targeting ligands for site-specific delivery.
-
Reduces non-specific toxicity.
Polymeric Nanoparticles
Polymeric nanoparticles are solid colloidal particles in the nanometer size range, where the active compound is entrapped within the polymeric matrix. Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used.
Advantages:
-
Controlled and sustained release of the active compound.[9]
-
Protection from enzymatic degradation.
-
Improved pharmacokinetics and biodistribution.[10]
-
Surface functionalization for targeted delivery.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[11] They can form inclusion complexes with poorly soluble compounds, effectively increasing their apparent water solubility.[12][13]
Advantages:
-
Significant enhancement of aqueous solubility and dissolution rate.[11][14]
-
Improved bioavailability for oral and parenteral administration.[15]
-
Stabilization of the guest molecule.[13]
Quantitative Data Summary
The following table presents hypothetical characterization data for different this compound delivery systems. These values represent typical targets for successful in vivo application.
| Parameter | Liposomal this compound | Polymeric Nanoparticles (PLGA) | Cyclodextrin Complex (HP-β-CD) |
| Particle Size (nm) | 80 - 150 | 100 - 200 | N/A (complex size) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | N/A |
| Zeta Potential (mV) | -20 to -40 | -15 to -30 | Near neutral |
| Encapsulation Efficiency (%) | > 90% | > 80% | > 95% (complexation) |
| Drug Loading (%) | 1 - 5% | 5 - 15% | 10 - 25% |
| Aqueous Solubility | Forms stable colloidal dispersion | Forms stable colloidal dispersion | > 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration
This protocol describes the formulation of this compound into unilamellar liposomes.[8][16]
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (100 nm)
Procedure:
-
Dissolve this compound, DPPC, and cholesterol in a 1:10:5 molar ratio in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate under vacuum at 40°C to form a thin, uniform lipid film on the inner surface.
-
Continue evaporation for at least 2 hours after the film appears dry to ensure complete removal of the organic solvent.
-
Hydrate the lipid film by adding sterile PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature (e.g., 50°C for DPPC). This will form multilamellar vesicles (MLVs).
-
To produce unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 11-21 times through a 100 nm polycarbonate membrane in a heated liposome extruder.
-
Store the final liposomal suspension at 4°C.
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol employs the nanoprecipitation method for formulating PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone (organic phase).
-
Prepare 20 mL of a 1% PVA solution in deionized water (aqueous phase).
-
While stirring the aqueous phase at 500 rpm, add the organic phase dropwise using a syringe.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.
-
Collect the nanoparticle suspension and centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.
Protocol 3: In Vivo Evaluation of this compound Formulations in a Murine Model
This protocol outlines a general procedure for assessing the pharmacokinetics and efficacy of this compound formulations.
Materials:
-
This compound formulations (liposomes, nanoparticles)
-
Saline or empty vehicle control
-
6-8 week old BALB/c mice
-
Appropriate animal handling and restraint devices
-
Blood collection supplies (e.g., heparinized capillaries)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.
-
Dosing: Divide mice into treatment groups (e.g., Vehicle Control, Liposomal this compound, Nanoparticle this compound). Administer the formulations via the desired route (e.g., intravenous injection via the tail vein). A typical dose might range from 1-10 mg/kg.
-
Pharmacokinetic Study:
-
Collect blood samples (approx. 20-30 µL) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via retro-orbital or submandibular bleeding.
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, T1/2, etc.).
-
-
Biodistribution Study:
-
At selected time points post-injection, euthanize a subset of animals.
-
Perfuse the circulatory system with saline to remove blood from organs.
-
Harvest major organs (liver, spleen, lungs, kidneys, heart, brain).
-
Homogenize the tissues and extract this compound for quantification.
-
-
Efficacy Study (Example: Tumor Model):
-
If evaluating anti-cancer activity, use tumor-bearing mice.
-
Administer formulations on a predetermined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for further analysis (e.g., histology, biomarker assessment).
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known actions of polysulfides on redox-sensitive pathways. Polysulfides are known to interact with Keap1, leading to the activation of the Nrf2 antioxidant response.[17]
Caption: Hypothetical mechanism of this compound action via the Keap1-Nrf2 pathway.
Experimental Workflow
This diagram outlines the logical flow for the development and in vivo testing of a this compound delivery system.
Caption: Workflow for developing and testing this compound delivery systems.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Polysulfides as biologically active ingredients of garlic - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. symmetric.events [symmetric.events]
- 5. future4200.com [future4200.com]
- 6. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 7. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective [mdpi.com]
- 15. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Hydrogen Sulfide and Polysulfides as Biological Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Didecyltrisulfane stability issues and degradation pathways
Technical Support Center: Didecyltrisulfane
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic polysulfane with the chemical formula C20H42S3. Organic trisulfanes are known for their presence in various natural products and have applications in industrial processes, such as in the vulcanization of rubber.[1][2] In a research context, they are often investigated for their unique chemical properties and potential biological activities, including acting as signaling molecules through the release of hydrogen sulfide (H2S).
Q2: What are the primary stability concerns with this compound?
A2: The primary stability concerns for this compound, like other organic polysulfanes, revolve around its susceptibility to degradation under certain conditions. The trisulfane linkage (-S-S-S-) can be cleaved by heat, light, and chemical reactions, particularly with nucleophiles and in the presence of acids or bases. Trisulfanes are generally more stable than higher polysulfanes (containing more than three sulfur atoms).
Q3: How should I properly store this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] It is advisable to store it in a tightly sealed container to prevent exposure to moisture and oxygen. For long-term storage, refrigeration is recommended.
Q4: What are the expected degradation products of this compound?
A4: The degradation of this compound can lead to a variety of products depending on the degradation pathway. Common degradation products include didecyldisulfane, didecylmonosulfane (thioether), elemental sulfur, and hydrogen sulfide (H2S).[4] Under oxidative conditions, sulfur oxides can also be formed.
Q5: Is this compound compatible with all common laboratory solvents?
A5: this compound is generally soluble in non-polar organic solvents. However, its stability can be affected by the solvent. Protic solvents, especially in the presence of acidic or basic impurities, can promote hydrolysis. It is recommended to use fresh, anhydrous, and high-purity solvents for experiments.
Troubleshooting Guides
Issue 1: My this compound sample has developed a strong, unpleasant odor.
-
Possible Cause: This is likely due to the degradation of the trisulfane and the formation of volatile sulfur compounds, such as hydrogen sulfide (H2S), which has a characteristic "rotten egg" smell.[4]
-
Troubleshooting Steps:
-
Verify the storage conditions of your sample. Ensure it has been kept in a cool, dark, and tightly sealed container.
-
Perform a purity analysis using a suitable technique like HPLC or GC-MS to identify the presence of degradation products.
-
If degradation is confirmed, it is recommended to use a fresh, purified sample for your experiments to ensure accurate results.
-
Issue 2: A yellow precipitate has formed in my this compound sample.
-
Possible Cause: The formation of a yellow precipitate is often indicative of the disproportionation of the trisulfane into other polysulfanes and elemental sulfur, which is a yellow solid.
-
Troubleshooting Steps:
-
Carefully separate the liquid component from the precipitate.
-
The precipitate can be washed with a solvent in which this compound is soluble but elemental sulfur is not (e.g., a minimal amount of cold hexane) to confirm its identity.
-
Analyze the liquid portion for purity to determine if it is still suitable for your application.
-
Issue 3: I am observing inconsistent results in my biological assays using this compound.
-
Possible Cause: Inconsistent results can arise from the degradation of the this compound stock solution over the course of the experiments. The release of H2S and the formation of other sulfur species can lead to variable biological effects.[5]
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound immediately before each experiment.
-
Use a consistent, high-purity solvent for all dilutions.
-
Consider performing a time-course stability study of this compound in your specific assay medium to understand its degradation kinetics under your experimental conditions.
-
Quantitative Stability Data (Illustrative)
The following tables present illustrative stability data for this compound under various conditions. This data is based on the general behavior of dialkyl trisulfanes and should be used as a guideline. Actual stability will depend on the specific experimental conditions.
Table 1: Thermal Stability of this compound in Toluene
| Temperature (°C) | Half-life (t½) in hours (Illustrative) |
| 25 | > 500 |
| 50 | 120 |
| 75 | 30 |
| 100 | 5 |
Table 2: Hydrolytic Stability of this compound in a 1:1 Acetonitrile/Buffer Solution
| pH | Half-life (t½) in hours at 25°C (Illustrative) |
| 3.0 | 200 |
| 5.0 | 400 |
| 7.0 | 350 |
| 9.0 | 50 |
| 11.0 | 10 |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
-
Objective: To determine the purity of a this compound sample and detect the presence of common degradation products like didecyldisulfane.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
-
Method:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Set up the HPLC system with a mobile phase of 90:10 (v/v) acetonitrile:water.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to a wavelength of 220 nm.
-
Inject 10 µL of the sample solution.
-
Run the analysis for 20 minutes.
-
Identify the peak corresponding to this compound based on its retention time (determined with a pure standard if available). Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Identification of Degradation Products by GC-MS
-
Objective: To identify the volatile degradation products of this compound.
-
Materials:
-
Degraded this compound sample
-
GC-MS grade hexane
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms).
-
-
Method:
-
Dilute the degraded sample in hexane.
-
Set the GC oven temperature program: start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Inject 1 µL of the sample.
-
Acquire mass spectra in the range of m/z 40-500.
-
Identify the degradation products by comparing their mass spectra with a library database (e.g., NIST).
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. astrochemical.com [astrochemical.com]
- 4. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 5. The polysulfide diallyl trisulfide protects the ischemic myocardium by preservation of endogenous hydrogen sulfide and increasing nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Didecyltrisulfane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Didecyltrisulfane synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and other dialkyl trisulfanes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient reaction conditions. | - Temperature: Ensure the reaction is conducted at the optimal temperature. For many trisulfide syntheses, mild conditions are preferred to prevent side reactions.[1][2][3] - Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields. - Reagent Purity: Use high-purity starting materials (didecyl mercaptan/halide, sulfur source) as impurities can interfere with the reaction. |
| Poor quality of sulfur source. | - Sulfur monochloride/dichloride: Use freshly distilled sulfur chlorides as they can decompose over time.[4] - Elemental Sulfur: Ensure the elemental sulfur is finely powdered and dry. | |
| Ineffective catalyst. | - If using a catalyst (e.g., amine, phase transfer catalyst), ensure it is active and used in the correct concentration.[5][6] | |
| Formation of Polysulfides (Disulfides, Tetrasulfides, etc.) | Incorrect stoichiometry of reactants. | - Carefully control the molar ratio of the reactants. An excess of the sulfur source can lead to the formation of higher-order polysulfides.[5] - For reactions of alkyl mercaptans with sulfur, a molar ratio of mercaptan to sulfur of around 1:1 to 1:1.5 is often used to favor trisulfide formation.[5] |
| Side reactions. | - Sulfur Extrusion: Trisulfides can sometimes extrude sulfur to form the corresponding disulfide, especially at elevated temperatures or upon exposure to light.[3][4] Conduct the reaction at the lowest effective temperature and protect it from light. | |
| Difficult Product Isolation and Purification | Similar polarities of trisulfide and side products. | - Chromatography: Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for separation. Careful selection of the stationary and mobile phases is crucial. - Crystallization/Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.[7][8] |
| Product decomposition during purification. | - Avoid excessive heat during solvent removal. - Trisulfides can be sensitive to acidic or basic conditions.[9][10] Neutralize the work-up solutions if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing symmetrical dialkyl trisulfanes like this compound?
A1: The most common methods include:
-
Reaction of alkyl mercaptans with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂): This is a traditional method, but care must be taken due to the reactivity and potential side reactions of the sulfur chlorides.[4]
-
Reaction of alkyl halides with sodium trisulfide (Na₂S₃): This method involves the nucleophilic substitution of a halide by the trisulfide anion.[11]
-
Reaction of alkyl mercaptans with elemental sulfur in the presence of a catalyst: Various catalysts, such as amines or solid-phase catalysts, can be used to promote this reaction, often under mild conditions.[5]
-
Using specialized sulfur transfer reagents: Modern methods often employ specific reagents to achieve higher yields and selectivity under mild conditions.[1][2]
Q2: How can I minimize the formation of disulfide and tetrasulfide impurities?
A2: To minimize the formation of other polysulfides:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. For instance, when reacting a thiol with a sulfur source, an equimolar or slight excess of the sulfur source is often optimal for trisulfide formation.[5]
-
Reaction Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize sulfur extrusion from the trisulfide product, which forms the disulfide.[3][4]
-
Choice of Reagents: Some synthetic methods are inherently more selective for trisulfide formation.[1][2]
Q3: What are the best practices for the purification of this compound?
A3: For the purification of this compound, consider the following:
-
Column Chromatography: This is a very effective method for separating trisulfides from other polysulfides due to their slight differences in polarity. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is a good starting point.
-
Recrystallization: If the synthesized this compound is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification technique.[7][8]
-
Avoid High Temperatures: During workup and purification, avoid exposing the product to high temperatures for extended periods to prevent decomposition.
Q4: My reaction is very slow. How can I increase the reaction rate without promoting side reactions?
A4: To increase the reaction rate:
-
Catalyst: Consider using a catalyst. For reactions involving elemental sulfur, a base catalyst can be effective.[5] For reactions in a two-phase system, a phase transfer catalyst can significantly increase the reaction rate.[6]
-
Solvent: Ensure you are using an appropriate solvent that dissolves the reactants well.
-
Temperature: A modest increase in temperature can increase the reaction rate. However, this should be done cautiously and with careful monitoring to avoid the formation of byproducts.
Experimental Protocols
General Protocol for the Synthesis of Symmetrical Dialkyl Trisulfides from Alkyl Mercaptan and Sulfur Monochloride
Disclaimer: This is a generalized protocol and may need to be optimized for the specific synthesis of this compound.
-
Reaction Setup: To a solution of the alkyl mercaptan (2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of sulfur monochloride (1 equivalent) in the same solvent dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
A troubleshooting workflow for this compound synthesis.
General relationship of components in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Novel and Efficient Synthesis of Unsymmetrical Trisulfides [organic-chemistry.org]
- 5. EP0342454B1 - Process for the manufacture of dialkyl disulfides and polysulfides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mundialsiglo21.com [mundialsiglo21.com]
Technical Support Center: Chromatographic Analysis of Didecyltrisulfane
Welcome to the technical support center for the chromatographic analysis of Didecyltrisulfane. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the resolution and overall quality of their chromatographic separations of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, a large and hydrophobic molecule. A systematic approach to troubleshooting is crucial for efficient method development and validation.
Issue: Poor Resolution and Peak Tailing
Poor resolution and tailing peaks are common problems when analyzing hydrophobic compounds. These issues can often be addressed by systematically evaluating and optimizing several key chromatographic parameters.
Systematic Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Quantitative Data Summary for Troubleshooting
The following table summarizes key chromatographic parameters and their impact on the resolution of hydrophobic compounds like this compound.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Mobile Phase | |||
| Organic Solvent % | Insufficient elution strength | Increase the percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase. | Decreased retention time, sharper peaks. |
| Gradient Slope | Co-eluting peaks | Decrease the gradient slope (i.e., make it shallower) around the elution time of this compound. | Improved separation between closely eluting peaks. |
| Solvent Type | Poor selectivity | Switch between different organic solvents (e.g., from methanol to acetonitrile or vice versa). | Altered peak elution order and potentially improved resolution. |
| Stationary Phase | |||
| Column Chemistry | Strong hydrophobic interactions | Use a column with a shorter alkyl chain (e.g., C8 instead of C18) or a phenyl-hexyl phase to introduce different selectivity. | Reduced retention and potentially better peak shape. |
| Column Dimensions | Low efficiency | Use a longer column or a column with a smaller particle size (UHPLC) to increase theoretical plates. | Sharper peaks and better resolution. |
| Other Parameters | |||
| Injection Volume | Peak overload | Reduce the injection volume by half or more.[1] | Symmetrical peak shape. |
| Sample Solvent | Peak distortion | Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.[1] | Improved peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for HPLC method development for this compound?
For a highly hydrophobic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point.[2][3] Here are some recommended initial conditions:
-
Column: A C18 or C8 column is a good starting point.[2]
-
Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol (MeOH) is recommended.[4][5] Start with a high percentage of organic solvent and a steep gradient to ensure the compound elutes.
-
Detector: A UV detector is suitable if this compound has a chromophore. If not, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) would be necessary.
Q2: Should I use HPLC or GC for the analysis of this compound?
Given its high molecular weight and likely low volatility due to the two C10 alkyl chains, High-Performance Liquid Chromatography (HPLC) is the more suitable technique. Gas Chromatography (GC) is generally used for volatile and thermally stable compounds.[6] While some smaller trisulfanes can be analyzed by GC, this compound would likely decompose at the high temperatures required for volatilization.[7]
Q3: My this compound peak is very broad. What are the likely causes and solutions?
Broad peaks can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[8] Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.[9] Using a high-purity, well-end-capped column can minimize this.
-
Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to peak broadening.[10] Ensure your HPLC system is optimized for high efficiency.
-
Slow Kinetics: The interaction of a large molecule like this compound with the stationary phase can be slow, leading to band broadening. Increasing the column temperature can sometimes improve peak shape.
Q4: How can I improve the signal intensity of my this compound peak?
If you are struggling with low signal intensity, consider the following:
-
Increase Sample Concentration: If possible, increase the concentration of your sample.
-
Optimize Detector Settings: Ensure your detector is set to the optimal wavelength for this compound if using a UV detector. For an MS detector, optimize the ionization source parameters.
-
Improve Peak Shape: Broad peaks have a lower height-to-area ratio. By improving peak shape (making them sharper), you will increase the signal-to-noise ratio.
-
Use a More Sensitive Detector: If other options are exhausted, switching to a more sensitive detector like a mass spectrometer may be necessary.
Key Parameters Influencing Separation
Caption: Key parameters influencing the separation of a hydrophobic analyte.
Experimental Protocols
Generic Protocol for RP-HPLC Method Development for this compound
This protocol provides a starting point for developing a robust analytical method.
1. Sample Preparation
-
Dissolve the this compound sample in a solvent that is fully compatible with the mobile phase and preferably has a lower elution strength than the initial mobile phase conditions. A good starting point is a 50:50 mixture of acetonitrile and water, or 100% acetonitrile if solubility is an issue.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and a suitable detector (UV-Vis, MS, or ELSD).
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector Wavelength: If using a UV detector, determine the optimal wavelength by scanning a concentrated solution of this compound. If unknown, start at 210 nm.
3. Initial Gradient Elution
-
Perform a rapid "scouting" gradient to determine the approximate elution conditions for this compound.
-
Time (min) | %B (Acetonitrile)
-
---|---
-
0 | 50
-
10 | 100
-
15 | 100
-
15.1 | 50
-
20 | 50
-
4. Gradient Optimization
-
Based on the retention time from the scouting run, create a shallower gradient around the elution point of this compound to improve resolution from any impurities. For example, if the compound elutes at 8 minutes (corresponding to ~90% acetonitrile in the scouting run), a new gradient could be:
-
Time (min) | %B (Acetonitrile)
-
---|---
-
0 | 70
-
15 | 95
-
20 | 95
-
20.1 | 70
-
25 | 70
-
5. Further Optimization
-
If peak shape is poor, consider changing the organic solvent to methanol or adding a small percentage of tetrahydrofuran (THF) to the mobile phase.
-
If resolution is still inadequate, try a different column chemistry (e.g., C8 or phenyl-hexyl).
-
Adjusting the column temperature (e.g., to 40 or 50 °C) can also influence selectivity and peak shape.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. columbia.edu [columbia.edu]
- 3. ijsdr.org [ijsdr.org]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. support.waters.com [support.waters.com]
Matrix effects in the analysis of Didecyltrisulfane from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Didecyltrisulfane from complex samples. Due to the limited availability of specific analytical methods for this compound in publicly accessible literature, the guidance provided is based on the general principles of analyzing long-chain alkyl polysulfanes and other organosulfur compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in complex matrices?
A1: The primary challenges include:
-
Matrix Effects: Complex samples contain various components that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of quantification.
-
Analyte Stability: Polysulfanes can be thermally labile and prone to degradation, especially in the presence of certain matrix components or during sample preparation and analysis.
-
Low Volatility: As a long-chain alkyl trisulfane, this compound is expected to have low volatility, making Gas Chromatography (GC)-based methods challenging without derivatization. Liquid Chromatography (LC) is generally more suitable.
-
Hydrophobicity: The long decyl chains make the molecule highly hydrophobic, which can lead to strong retention on reversed-phase LC columns and potential carryover issues.
Q2: What type of analytical instrumentation is best suited for this compound analysis?
A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique. This approach offers high sensitivity and selectivity, which are crucial for detecting and quantifying analytes in complex matrices. Electrospray ionization (ESI) is a common ionization technique for such compounds.
Q3: How can I minimize matrix effects?
A3: Several strategies can be employed:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for this compound would be ideal to compensate for matrix effects. If a SIL-IS is not available, a structural analog can be used.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
Q4: What are the key parameters to consider for method development?
A4: Key parameters for an LC-MS/MS method for this compound would include:
-
Column Chemistry: A C18 or C30 reversed-phase column is a good starting point due to the hydrophobic nature of the analyte.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water, often with a modifier like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Positive ion mode ESI is likely to be effective, targeting the protonated molecule [M+H]+.
-
MS/MS Transitions: Precursor-to-product ion transitions should be optimized for sensitivity and specificity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Column | Use a mobile phase with a different pH or a different organic modifier. Consider a column with a different stationary phase chemistry. | Improved peak symmetry. |
| Column Overload | Dilute the sample or inject a smaller volume. | Sharper, more symmetrical peaks. |
| Extra-Column Volume | Check all tubing and connections for proper fit. Use tubing with a smaller internal diameter if possible. | Reduced peak broadening and improved symmetry. |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. | Prevention of peak distortion. |
Issue 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Matrix Effects | Improve the sample cleanup procedure to remove more interferences. Use a stable isotope-labeled internal standard. | Reduced variability in analyte response. |
| Analyte Instability | Keep samples and extracts at low temperatures and minimize exposure to light. Investigate the stability of this compound in the sample matrix and processing solvents. | Consistent analyte concentrations across replicate preparations. |
| LC System Issues (Pump or Injector) | Perform system suitability tests. Check for leaks and ensure proper pump performance and injector precision. | Reproducible retention times and peak areas for standards. |
| Inconsistent Ionization | Clean the ion source of the mass spectrometer. Optimize ion source parameters (e.g., temperature, gas flows). | Stable and consistent signal intensity. |
Issue 3: Low Signal or No Peak Detected
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression. Modify the LC gradient to move the analyte peak away from suppressive regions. | Increased signal intensity for the analyte. |
| Poor Extraction Recovery | Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent). Evaluate recovery at each step of the sample preparation process. | Higher analyte concentration in the final extract. |
| Analyte Degradation | Investigate the stability of this compound under the extraction and analysis conditions. Use milder extraction conditions if necessary. | Detection of the intact analyte. |
| Incorrect MS Parameters | Infuse a standard solution of this compound (if available) to optimize MS parameters (e.g., collision energy, precursor/product ions). | Maximized signal response for the analyte. |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from a Biological Fluid (e.g., Plasma)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects using the Post-Extraction Addition Method
-
Prepare three sets of samples:
-
Set A: Standard solution of this compound in the reconstitution solvent.
-
Set B: Blank matrix extract spiked with the this compound standard solution after extraction.
-
Set C: Sample matrix spiked with the this compound standard solution before extraction (for recovery assessment).
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in the analysis of this compound.
Caption: Key strategies for mitigating matrix effects in this compound analysis.
Overcoming solubility issues of Didecyltrisulfane in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the inherent solubility challenges of Didecyltrisulfane in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound possesses two long, nonpolar decyl (C10) alkyl chains. Water is a highly polar solvent. According to the principle of "like dissolves like," the nonpolar nature of this compound prevents it from forming favorable interactions with polar water molecules, leading to extremely low solubility.
Q2: What are the primary methods for solubilizing highly nonpolar compounds like this compound?
A2: The primary methods involve using co-solvents, surfactants to form micelles or microemulsions, or complexation agents.[1][2][3] The choice of method depends on the experimental system and the required final concentration.
Q3: Can I just use a strong organic solvent to dissolve this compound?
A3: While this compound will likely dissolve in strong organic solvents like DMSO, ethanol, or acetone, these solvents can be toxic to cells or interfere with assays even at low concentrations.[1] Therefore, it is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous experimental medium, ensuring the final concentration of the organic solvent is minimized and within the tolerance limits of the specific assay.
Q4: What is a co-solvent, and how does it work?
A4: A co-solvent is a water-miscible organic solvent used in combination with water to increase the solubility of nonpolar solutes.[1][2] Co-solvents like DMSO or ethanol work by reducing the overall polarity of the solvent system, which enhances the solubility of nonpolar compounds.[4]
Q5: What are cyclodextrins and how can they help?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate nonpolar molecules, like this compound, within their cavity, forming an inclusion complex that is soluble in water.[3][5]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution, or the concentration of the organic co-solvent is too low to maintain solubility.
Solutions:
-
Decrease the final concentration: Determine the lowest effective concentration of this compound for your experiment.
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Increase the co-solvent concentration: If the experimental system allows, slightly increase the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Always run a vehicle control to account for solvent effects.
-
Use a different solubilization method: Consider using surfactants or cyclodextrins, which may offer better solubility at lower organic solvent concentrations.
Issue 2: Inconsistent experimental results.
Cause: This could be due to incomplete dissolution or the formation of aggregates of this compound in the aqueous medium.
Solutions:
-
Ensure complete dissolution of the stock solution: Before diluting into the aqueous buffer, ensure that this compound is fully dissolved in the organic solvent. Gentle warming or vortexing may be necessary.
-
Use sonication: After diluting the stock solution into the aqueous medium, sonication can help to disperse the compound and break up aggregates.
-
Prepare fresh dilutions: Do not use old dilutions, as the compound may precipitate or aggregate over time.
Data Presentation
Table 1: Comparison of Solubilization Methods for Nonpolar Compounds
| Method | Mechanism | Advantages | Disadvantages | Typical Co-Solvents/Agents |
| Co-solvency | Reduces the polarity of the solvent system.[4] | Simple to implement.[2] | Potential for solvent toxicity or interference with the assay.[1] | DMSO, Ethanol, Methanol, Propylene glycol.[1] |
| Micellar Solubilization (Surfactants) | Forms micelles that encapsulate the nonpolar compound. | High solubilization capacity. | Surfactants can have biological effects of their own. | Tween® 20, Tween® 80, Triton™ X-100. |
| Microemulsions | Forms thermodynamically stable, isotropic dispersions of oil and water.[2] | Can dissolve highly insoluble compounds.[1] | More complex formulation. | Requires a surfactant, co-surfactant, and oil phase. |
| Inclusion Complexation | Encapsulates the nonpolar molecule within a host molecule.[3] | Can significantly increase aqueous solubility with low toxicity.[3] | The complex size may affect biological activity. | β-cyclodextrins, HP-β-cyclodextrins, Sulfobutyl ether β-cyclodextrin (SBEβCD).[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions using a Co-solvent
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of this compound.
-
Dissolve this compound in an appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication or gentle warming (do not exceed 37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Procedure for Working Dilutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your target aqueous buffer. For example, to prepare a 10 µM working solution, dilute the stock 1:1000.
-
It is recommended to add the stock solution to the buffer while vortexing to facilitate rapid dispersion and minimize precipitation.
-
Ensure the final DMSO concentration is below the tolerance level of your experimental system (typically ≤ 0.5%).
-
Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Solubilization of this compound using Cyclodextrins
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBEβCD)
-
Target aqueous buffer
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Prepare a solution of the chosen cyclodextrin in the target aqueous buffer (e.g., 10% w/v).
-
Add this compound to the cyclodextrin solution to the desired final concentration.
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Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
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The solution should become clear as the this compound is encapsulated by the cyclodextrin.
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Filter the solution through a 0.22 µm filter to remove any undissolved compound.
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The concentration of the solubilized this compound can be quantified using a suitable analytical method (e.g., HPLC).
-
Visualizations
Caption: Experimental workflow for using a co-solvent to test this compound.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
References
Enhancing the extraction efficiency of Didecyltrisulfane from natural products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Didecyltrisulfane from natural products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Inappropriate Solvent Selection: this compound is a nonpolar molecule. The use of polar solvents like water or ethanol will result in poor extraction. | Use nonpolar solvents such as hexane, heptane, or dichloromethane for the extraction process. A solvent mixture (e.g., hexane:ethyl acetate) can also be tested to optimize solubility. |
| Degradation of Trisulfane: Trisulfanes can be unstable at high temperatures or upon exposure to certain reagents. | Employ low-temperature extraction methods. Avoid prolonged exposure to high heat during solvent evaporation (use a rotary evaporator at a controlled temperature). Ensure all glassware is clean and free of any oxidizing or reducing agents. | |
| Insufficient Extraction Time or Agitation: The solvent may not have had enough time or surface area contact to effectively extract the compound from the matrix. | Increase the extraction time and ensure continuous and vigorous agitation to maximize the solvent's penetration into the plant material. | |
| Presence of Impurities in the Extract | Co-extraction of Other Lipophilic Compounds: The use of nonpolar solvents will also extract other lipids, waxes, and pigments from the natural source. | Perform a downstream clean-up of the crude extract using techniques like column chromatography with silica gel or preparative thin-layer chromatography (TLC) to isolate the this compound. |
| Solvent Impurities: The solvent used for extraction may contain impurities that are co-concentrated with the final product. | Always use high-purity or HPLC-grade solvents for extraction to minimize contamination. | |
| Difficulty in Removing the Solvent | High Boiling Point of the Solvent: Solvents with very high boiling points can be difficult to remove completely without potentially degrading the target compound. | If a high-boiling-point solvent is necessary for extraction, consider using a high-vacuum pump with your rotary evaporator to lower the solvent's boiling point. |
| Inconsistent Extraction Yields | Variability in Natural Product Source Material: The concentration of this compound can vary significantly between different batches of the natural product due to factors like growing conditions, harvest time, and storage. | Standardize the source material as much as possible. If feasible, analyze a small sample of each new batch for its this compound content before performing a large-scale extraction. |
| Inconsistent Experimental Parameters: Minor variations in temperature, time, solvent-to-solid ratio, and agitation speed can lead to different extraction efficiencies. | Maintain strict control over all experimental parameters. Document every step of the extraction process meticulously to ensure reproducibility. |
Frequently Asked Questions (FAQs)
1. What is the optimal type of solvent for extracting this compound?
Being a long-chain alkyl trisulfane, this compound is a nonpolar compound. Therefore, nonpolar solvents are the most effective for its extraction. Hexane, heptane, and dichloromethane are excellent starting choices. You may also explore the use of supercritical CO2 extraction as a "green" alternative, which is highly effective for nonpolar compounds.
2. What is the recommended temperature for the extraction process?
To prevent the thermal degradation of the trisulfane functional group, it is advisable to conduct the extraction at or near room temperature. If a Soxhlet extraction is performed, which involves heating the solvent, it is crucial to monitor the temperature and extraction time to minimize degradation.
3. How does the pH of the extraction mixture affect the efficiency?
For a nonpolar compound like this compound, which lacks acidic or basic functional groups, pH is not expected to have a significant direct impact on its solubility in organic solvents. However, maintaining a neutral pH can help prevent the acid- or base-catalyzed degradation of the trisulfane.
4. What is the most suitable method for quantifying the extracted this compound?
Gas chromatography-mass spectrometry (GC-MS) is the ideal analytical technique for the identification and quantification of this compound. The gas chromatography step separates the compound from other components in the extract, and the mass spectrometry provides a unique fragmentation pattern for unambiguous identification and accurate quantification.
5. How can I confirm the stability of this compound in my final extract?
To assess the stability, you can analyze a sample of your extract using GC-MS immediately after preparation and then re-analyze it after a specific period of storage under defined conditions (e.g., at 4°C in the dark). A decrease in the peak area corresponding to this compound over time would indicate degradation.
Quantitative Data Presentation
Due to the limited specific data available for this compound extraction in published literature, the following table is provided as a template for researchers to systematically record and compare their experimental results.
| Extraction Method | Solvent System | Temperature (°C) | Time (hours) | Solvent-to-Solid Ratio (mL/g) | Extraction Yield of this compound (mg/g of dry material) |
| Maceration | Hexane | 25 | 24 | 10:1 | Enter Data |
| Maceration | Dichloromethane | 25 | 24 | 10:1 | Enter Data |
| Soxhlet | Heptane | 98 | 6 | 15:1 | Enter Data |
| Ultrasonic | Hexane | 30 | 1 | 10:1 | Enter Data |
| Supercritical CO2 | CO2 | 40 (at 200 bar) | 2 | N/A | Enter Data |
Experimental Protocols
General Protocol for Solvent Extraction of this compound
This protocol describes a standard maceration procedure for the extraction of this compound from a dried and powdered natural product matrix.
Materials:
-
Dried and finely ground natural product material
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Glassware: Erlenmeyer flask, funnel, beakers
-
Magnetic stirrer and stir bar
-
Filter paper
-
Rotary evaporator
-
GC-MS for analysis
Procedure:
-
Preparation: Weigh 10 g of the dried, powdered natural product material and place it into a 250 mL Erlenmeyer flask.
-
Extraction: Add 100 mL of hexane to the flask (a 10:1 solvent-to-solid ratio). Add a magnetic stir bar to the flask.
-
Agitation: Place the flask on a magnetic stirrer and agitate the mixture at a moderate speed for 24 hours at room temperature (25°C). Ensure the flask is sealed to prevent solvent evaporation.
-
Filtration: After 24 hours, filter the mixture through a Whatman No. 1 filter paper to separate the extract from the solid plant material. Wash the solid residue with an additional 20 mL of hexane to ensure complete recovery of the extract.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected filtrate to remove any residual water. Swirl the flask and let it stand for 10 minutes.
-
Concentration: Decant the dried extract into a round-bottom flask and concentrate the solvent using a rotary evaporator at a temperature not exceeding 40°C.
-
Final Product: The resulting residue is the crude extract containing this compound. This crude extract can be weighed to determine the total extraction yield and then analyzed by GC-MS for the quantification of this compound. Further purification can be performed using column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Minimizing thermal degradation of Didecyltrisulfane during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didecyltrisulfane. The information provided is designed to help minimize thermal degradation during analysis and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is an organic polysulfane with the chemical structure C₁₀H₂₁-S-S-S-C₁₀H₂₁. Like other organic polysulfanes, it is known to be unstable, particularly at elevated temperatures. This thermal lability presents a significant challenge during analysis, as common techniques like Gas Chromatography (GC) can induce degradation, leading to inaccurate quantification and the appearance of artifact peaks.[1] The primary analytical challenge is to maintain the integrity of the molecule throughout the experimental workflow.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound under thermal stress is the homolytic cleavage of the sulfur-sulfur bonds, which have lower bond dissociation energies compared to carbon-sulfur or carbon-carbon bonds. This initial cleavage can lead to a cascade of reactions, including the formation of shorter polysulfanes (e.g., didecyldisulfane), thiols (decanethiol), and other rearrangement products. The exact product profile can depend on the analytical conditions, such as temperature, solvent, and the presence of catalytic surfaces in the analytical instrumentation.
Q3: Which analytical technique is generally preferred for the analysis of this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the preferred method for analyzing thermally labile compounds like this compound.[2] This technique operates at or near ambient temperatures, thus minimizing the risk of thermal degradation that is common with Gas Chromatography (GC). When coupled with a mass spectrometer (LC-MS), it can provide both quantitative data and structural information for the parent compound and any potential degradation products.
Q4: Can Gas Chromatography (GC) be used for this compound analysis?
A4: While challenging, GC can be used for the analysis of this compound if specific precautions are taken to minimize thermal stress. This includes using a low injector temperature, a fast oven ramp, and an inert sample flow path to reduce the compound's contact time with hot surfaces. However, the risk of some degradation is always present and should be carefully evaluated.
Q5: How can I tell if my this compound sample is degrading during analysis?
A5: Signs of degradation during analysis include:
-
Appearance of unexpected peaks in your chromatogram: These may correspond to degradation products such as didecyldisulfane, decanethiol, or other sulfur-containing species.
-
Poor reproducibility of peak areas: If the peak area of this compound decreases with repeated injections or varies significantly between runs, this can indicate on-column or in-injector degradation.
-
Tailing peaks: While tailing can have multiple causes, it can also be a sign of on-column reactions or interactions.
-
Lower than expected recovery: If you are not recovering the expected amount of this compound from your sample, degradation may be the cause.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no this compound peak detected | Thermal degradation in the injector or column. | 1. Lower the injector temperature: Start with a lower temperature (e.g., 200 °C) and gradually increase if necessary. Use a programmable temperature vaporizer (PTV) inlet if available to allow for a cool injection followed by a rapid temperature ramp.[3] 2. Use a faster oven temperature program: Minimize the residence time of the analyte in the GC system. 3. Employ an inert flow path: Use deactivated liners and columns to reduce active sites that can catalyze degradation. |
| Multiple unexpected peaks observed | Decomposition of this compound into smaller sulfur compounds. | 1. Confirm peak identities: Use a mass spectrometer (MS) detector to identify the unexpected peaks. Common degradation products include didecyldisulfane and decanethiol. 2. Optimize injection parameters: As with low peak intensity, reducing the injector temperature and analysis time can mitigate degradation. |
| Poor peak shape (tailing) | Adsorption of the analyte onto active sites in the liner or column. | 1. Use a deactivated liner and column: Ensure all surfaces in the sample path are properly deactivated. 2. Check for column contamination: Bake out the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape or splitting | Inappropriate mobile phase composition or column choice. | 1. Optimize the mobile phase: this compound is a hydrophobic molecule, so a mobile phase with a high percentage of organic solvent (e.g., acetonitrile or methanol) is required. A gradient elution may be necessary to achieve good peak shape. 2. Select a suitable column: A C18 or C8 column is a good starting point for the separation of hydrophobic compounds.[4] |
| Low sensitivity | Poor ionization in the mass spectrometer (if using LC-MS). | 1. Optimize MS source parameters: Adjust the source temperature, gas flows, and voltages to maximize the signal for this compound. 2. Consider a different ionization technique: Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity for nonpolar compounds like this compound compared to Electrospray Ionization (ESI). |
| Sample carryover | Adsorption of the hydrophobic analyte in the injector or column. | 1. Implement a robust needle wash protocol: Use a strong solvent (e.g., isopropanol) to wash the injection needle between runs. 2. Increase the column wash step: At the end of each gradient run, include a high-organic wash to elute any strongly retained compounds. |
Quantitative Data Summary
Due to the limited publicly available quantitative data on the thermal degradation of this compound, the following table provides a qualitative and semi-quantitative summary based on the general behavior of long-chain dialkyl polysulfanes. This information should be used as a guideline for method development.
| Analytical Parameter | Condition | Expected this compound Stability | Potential Degradation Products |
| GC Injector Temperature | < 200 °C | Moderate to High | Minimal |
| 200 - 250 °C | Low to Moderate | Didecyldisulfane, Decanethiol | |
| > 250 °C | Very Low | Extensive formation of smaller sulfur compounds | |
| HPLC Column Temperature | Ambient (~25 °C) | High | Negligible |
| 40 - 60 °C | Moderate to High | Minimal, if any | |
| Solvent Type (for sample prep) | Non-polar (e.g., Hexane) | High | Minimal |
| Polar Aprotic (e.g., Acetonitrile) | Moderate | May promote some degradation over time | |
| Polar Protic (e.g., Methanol) | Lower | Potential for nucleophilic attack on S-S bonds |
Experimental Protocols
Recommended Protocol 1: RP-HPLC-UV/MS for Intact this compound Analysis
This method is designed to minimize thermal degradation and provide accurate quantification of this compound.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column thermostat.
-
UV detector and a Mass Spectrometer (ESI or APCI source).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
-
Sample Preparation:
-
Dissolve the sample in a non-polar or weakly polar solvent such as hexane or isopropanol at a known concentration.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
Recommended Protocol 2: GC-MS for this compound Analysis with Minimized Degradation
This protocol is for situations where GC analysis is necessary. It is crucial to use an inert flow path to obtain reliable results.
-
Instrumentation:
-
Gas chromatograph with a Programmable Temperature Vaporizer (PTV) inlet.
-
Mass spectrometer detector.
-
-
Chromatographic Conditions:
-
Column: Low-bleed, inert capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: PTV operated in solvent vent mode.
-
Inlet Temperature Program: Start at 40 °C (hold for 0.1 min), then ramp at 600 °C/min to 250 °C (hold for 2 min).
-
Oven Temperature Program: Start at 150 °C (hold for 1 min), ramp at 20 °C/min to 300 °C (hold for 5 min).
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Dissolve the sample in a high-boiling, non-polar solvent like hexane or toluene.
-
Ensure the sample is free of non-volatile residues that could contaminate the GC inlet.
-
Visualizations
Caption: Proposed thermal degradation pathway for this compound.
Caption: Recommended analytical workflow for this compound.
References
- 1. mundialsiglo21.com [mundialsiglo21.com]
- 2. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of off-flavor compounds in water at sub part per trillion level by GC/MS with programmable temperature vaporizer inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. | Semantic Scholar [semanticscholar.org]
Strategies for the long-term storage of Didecyltrisulfane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Didecyltrisulfane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of this compound?
For optimal long-term stability, it is recommended to store this compound at refrigerated temperatures, specifically between 2°C and 8°C. Storage at room temperature (around 22°C) may be acceptable for shorter periods, but for storage exceeding a few weeks, refrigeration is strongly advised to minimize degradation.[1]
Q2: What is the primary degradation pathway for this compound during storage?
The primary degradation pathway for this compound, like other dialkyl trisulfanes, is through a process called disproportionation.[1] In this reaction, two molecules of this compound react to form one molecule of Didecyldisulfane and one molecule of Didecyltetrasulfane. This process is accelerated by elevated temperatures.
Q3: What are the expected degradation products of this compound?
The main degradation products resulting from the disproportionation of this compound are Didecyldisulfane and Didecyltetrasulfane. Depending on storage conditions and the presence of contaminants like oxygen or moisture, other oxidized sulfur species could potentially form in minor quantities.
Q4: How can I monitor the purity of my this compound sample over time?
The purity of this compound can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] These methods allow for the separation and quantification of this compound and its primary degradation products.
Q5: What is the appropriate way to handle this compound upon receiving a new batch?
Upon receipt, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which could potentially accelerate degradation. It is advisable to aliquot the compound into smaller, single-use vials to minimize the number of freeze-thaw cycles and exposure to the atmosphere.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC or GC-MS analysis. | Sample degradation due to improper storage temperature. | Verify that the sample has been consistently stored at the recommended 2-8°C. If stored at higher temperatures, the presence of Didecyldisulfane and Didecyltetrasulfane is expected. |
| Contamination during handling. | Review handling procedures to ensure clean, inert vials and solvents were used. Avoid repeated opening of the main stock vial. | |
| Decreased potency or altered biological activity in experiments. | Significant degradation of this compound, leading to a lower concentration of the active compound. | Re-analyze the purity of the this compound stock using HPLC-UV or GC-MS to determine the current concentration. |
| Visible changes in the appearance of the solid this compound (e.g., discoloration, clumping). | Potential contamination with moisture or exposure to oxygen. | While visual changes are not a definitive indicator of degradation, they warrant a purity check via HPLC-UV or GC-MS. Ensure the vial is tightly sealed and stored in a dry environment. |
Data on this compound Stability
The following table summarizes the expected stability of this compound at different storage temperatures, based on data from analogous compounds like Dimethyl Trisulfide (DMTS).[1]
| Storage Temperature | Expected Purity after 6 Months | Expected Purity after 12 Months |
| 4°C | >98% | >95% |
| 22°C (Room Temperature) | ~90-95% | ~80-90% |
| 37°C | <70% | <50% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Purity
This protocol outlines a method for the quantitative analysis of this compound and its primary degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks corresponding to this compound, Didecyldisulfane, and Didecyltetrasulfane based on their retention times (determined using reference standards if available).
-
Calculate the purity of this compound by determining the area percentage of the this compound peak relative to the total area of all peaks.
-
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol provides a method for the identification and semi-quantitative analysis of this compound and its degradation products.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane (e.g., 100 µg/mL).
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Identify the peaks in the chromatogram by comparing their mass spectra with known fragmentation patterns of dialkyl polysulfanes. The molecular ions and characteristic isotopic patterns of sulfur will be key identifiers.
-
Visualizations
Caption: Disproportionation of this compound.
Caption: Experimental workflow for stability testing.
References
Validation & Comparative
Pioneering the Quantification of Didecyltrisulfane: A Comparative Guide to Analytical Method Validation
Absence of a specific, validated analytical method for the quantification of Didecyltrisulfane in existing scientific literature necessitates a structured approach to method development and validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust analytical method, drawing parallels from methodologies employed for similar organosulfur compounds.
Given the volatile nature of trisulfanes, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most promising analytical technique.[1][2][3][4][5] This guide will, therefore, focus on the development and validation of a GC-MS method for the accurate quantification of this compound.
Proposed Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.[5][6] For organosulfur compounds like this compound, GC-MS provides the necessary resolution to separate the analyte from complex matrices and the ability to confirm its identity through its mass spectrum.[1][3]
Experimental Protocol: A Hypothetical GC-MS Method for this compound Quantification
This protocol outlines a plausible starting point for the development of a quantitative GC-MS method for this compound. Optimization of these parameters will be crucial to achieve the desired performance.
1. Sample Preparation:
-
Objective: To extract this compound from the sample matrix and prepare it in a solvent suitable for GC-MS analysis.
-
Procedure:
-
Accurately weigh a known amount of the sample matrix.
-
Perform a liquid-liquid extraction using a volatile organic solvent such as hexane or dichloromethane.[7][8] The choice of solvent should be optimized based on the solubility of this compound and the nature of the sample matrix.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing this compound to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to achieve the desired concentration.[9]
-
Reconstitute the dried extract in a known volume of the chosen solvent.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.[10]
-
Injector: Splitless injection mode is recommended for trace analysis to maximize the amount of analyte reaching the column.[11]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The specific ions to be monitored would be determined from the mass spectrum of a pure this compound standard.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
3. Data Analysis:
-
Quantification will be based on the peak area of the selected ion(s) for this compound. A calibration curve will be constructed by analyzing a series of standard solutions of known concentrations.
Method Validation Parameters
Once the GC-MS method is developed, it must be validated to ensure it is suitable for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria, based on International Council for Harmonisation (ICH) guidelines.[10][12][13]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of this compound in blank and placebo samples. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.[14][15] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be established based on the linearity, accuracy, and precision data. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Percent recovery between 98.0% and 102.0%.[14][15] |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0%.[14][15] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[14][15] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like GC oven temperature, flow rate, etc., are slightly varied. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Analytical Method Validation Workflow
This guide provides a foundational framework for developing and validating an analytical method for the quantification of this compound. Researchers should use this as a starting point, adapting and optimizing the proposed methodology to suit their specific sample types and analytical requirements. The successful validation of such a method will be a significant contribution to the analytical toolkit for organosulfur compounds.
References
- 1. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. uoguelph.ca [uoguelph.ca]
- 8. scioninstruments.com [scioninstruments.com]
- 9. organomation.com [organomation.com]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Didecyltrisulfane and Other Organosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of prominent organosulfur compounds—allicin, diallyl disulfide (DADS), and diallyl trisulfide (DATS)—with a qualitative discussion of the potential properties of Didecyltrisulfane. Due to a lack of available experimental data for this compound, this guide leverages structure-activity relationships to infer its likely behavior in biological systems.
Executive Summary
Organosulfur compounds, particularly those derived from garlic, have garnered significant attention for their therapeutic potential. Allicin, DADS, and DATS are well-characterized for their antioxidant, antimicrobial, and anticancer properties. This guide summarizes the quantitative data for these compounds and provides detailed experimental protocols for key assays. While no specific data exists for this compound, its structure, featuring two long decyl chains, suggests significantly increased lipophilicity compared to the allyl-containing polysulfides. This key difference is expected to heavily influence its biological activity, potentially enhancing its interaction with cell membranes and lipid-rich environments, which could lead to potent but possibly more cytotoxic effects.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for allicin, DADS, and DATS.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 (µM) | Source(s) |
| Allicin | DPPH radical scavenging | ~7.2 µg/ml | [1] |
| Diallyl Disulfide (DADS) | Not widely reported | - | |
| Diallyl Trisulfide (DATS) | Not widely reported | - |
IC50: The concentration of a substance that is required for 50% inhibition in vitro. DPPH: 2,2-diphenyl-1-picrylhydrazyl.
Table 2: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Source(s) |
| Allicin | Burkholderia cenocepacia | 8 - 62 | [2] |
| Allicin | Staphylococcus aureus (MRSA) | 1/4 MIC90 in combination | [3] |
| Allicin | Pseudomonas aeruginosa | 1/2 MIC90 in combination | [3] |
| Diallyl Disulfide (DADS) | Fish pathogenic bacteria | 160 - 640 | [4] |
| Diallyl Trisulfide (DATS) | Campylobacter jejuni | 1 - 64 | [5][6] |
MIC: Minimum Inhibitory Concentration.
Table 3: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Source(s) |
| Allicin | Endometrial (Ishikawa), Colon (HT-29), Mammary (MCF-7) | 10 - 25 | [7][8] |
| Diallyl Disulfide (DADS) | Triple-negative breast cancer (TNBC) cells | Not specified, but showed decreased viability | [9] |
| Diallyl Trisulfide (DATS) | Human colon cancer (HCT-15) | 11.5 | [10] |
| Diallyl Trisulfide (DATS) | Human colon cancer (DLD-1) | 13.3 | [10] |
| Diallyl Trisulfide (DATS) | Premalignant breast epithelial (MCF-10AT1) | 59.08 (24h), 24.06 (48h), 7.91 (72h) | |
| Diallyl Trisulfide (DATS) | Breast cancer (MCF7) | 58 (48h) | [11] |
| Diallyl Trisulfide (DATS) | Breast cancer (MDA-MB-231) | 49 (48h) | [11] |
IC50: The concentration of a substance that is required for 50% inhibition in vitro.
Discussion: The Anticipated Profile of this compound
While experimental data for this compound is absent from the current literature, we can infer its potential biological activities based on its chemical structure in comparison to the well-studied allyl-trisulfides.
The most striking structural difference is the replacement of the two allyl groups with two decyl chains. This substitution will dramatically increase the lipophilicity (hydrophobicity) of the molecule. The biological implications of this increased lipophilicity are likely to be profound:
-
Antimicrobial Activity : Increased lipophilicity can enhance the ability of a molecule to disrupt bacterial cell membranes. Studies on other antimicrobial compounds have shown that there is often an optimal alkyl chain length for maximum activity, beyond which the compound may become too insoluble in the aqueous phase to reach the bacterial cells. However, the long decyl chains of this compound could allow it to effectively integrate into and disrupt the lipid bilayer of bacterial membranes, potentially leading to potent antimicrobial effects.
-
Anticancer Activity : The efficacy of many anticancer drugs is influenced by their ability to cross cell membranes. The high lipophilicity of this compound would likely facilitate its entry into cancer cells. Once inside, the trisulfane moiety could interact with intracellular targets, similar to other organosulfur compounds. However, the increased lipophilicity might also lead to higher cytotoxicity towards normal cells and could affect its solubility and distribution in vivo.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep purple color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[12][13][14]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in ethanol or methanol.
-
In a 96-well microplate, add 100 µL of each dilution of the test compound to a well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank (solvent only) and a positive control (e.g., ascorbic acid) should be included.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Minimum Inhibitory Concentration (MIC) Test
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]
Principle: A series of dilutions of the antimicrobial agent are incubated with a standardized inoculum of the microorganism. The lowest concentration that shows no turbidity (in broth dilution) or no colonies (in agar dilution) is the MIC.
Procedure (Broth Microdilution):
-
Prepare a stock solution of the test compound.
-
In a 96-well microplate, perform serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined by plotting cell viability against the concentration of the test compound.
Mandatory Visualizations
References
- 1. Enhancement of anticancer efficacy using modified lipophilic nanoparticle drug encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
Didecyltrisulfane Versus Diallyl Trisulfide: A Comparative Analysis for Researchers
A detailed examination of two organosulfur compounds, didecyltrisulfane and diallyl trisulfide, reveals distinct profiles in their physicochemical properties and biological activities. This guide provides a comparative analysis based on available experimental data to inform researchers and drug development professionals.
This compound and diallyl trisulfide (DATS) are both organosulfur compounds characterized by a trisulfide bond. DATS is a well-known bioactive component of garlic (Allium sativum), recognized for its potential therapeutic properties. This compound, while less studied, presents a different chemical structure that influences its biological interactions. This comparison aims to delineate their respective characteristics to guide further research and application.
Physicochemical Properties
The structural differences between this compound and diallyl trisulfide are foundational to their varying properties. Diallyl trisulfide is a volatile, oily liquid that is colorless to pale yellow with a strong garlic aroma. It is insoluble in water but soluble in organic solvents like ethanol and ether. In contrast, information on the specific physical state and solubility of this compound is less prevalent in publicly available research.
| Property | This compound | Diallyl Trisulfide (DATS) |
| Chemical Formula | C20H42S3 | C6H10S3 |
| Molar Mass | 378.75 g/mol | 178.33 g/mol |
| Appearance | Data not available | Colorless to pale yellow oily liquid |
| Solubility | Data not available | Insoluble in water; soluble in organic solvents |
| Odor | Data not available | Strong garlic-like odor |
Biological Activities: A Comparative Overview
Both compounds exhibit a range of biological activities, though diallyl trisulfide has been more extensively studied. The number of sulfur atoms in diallyl sulfides is a key determinant of their antimicrobial and anticancer efficacy.
Antioxidant Activity
Organosulfur compounds from garlic, including DADS and DATS, are known for their ability to protect against oxidative damage. DATS has demonstrated good antioxidant properties. The antioxidant effects of diallyl disulfide (DADS), a related compound, include enhancing the activity of glutathione peroxidase and superoxide dismutase (SOD).
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This protocol involves:
-
Preparation of a stock solution of the test compound (this compound or diallyl trisulfide) in a suitable solvent (e.g., ethanol).
-
A series of dilutions are made from the stock solution.
-
An aliquot of each dilution is mixed with a DPPH solution in ethanol.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated relative to a control. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Caption: Workflow for DPPH antioxidant assay.
Anti-inflammatory Effects
DATS has been shown to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6. This is often achieved through the modulation of signaling pathways like NF-κB. The anti-inflammatory effects of DADS involve the reduction of cytokine secretion and suppression of TNF-α activity.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay is commonly performed using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Culture macrophage cells in a suitable medium.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS to induce NO production, excluding a negative control group.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
The absorbance is measured at approximately 540 nm.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated versus untreated LPS-stimulated cells.
Caption: DATS inhibits the NF-κB signaling pathway.
Anticancer Properties
Diallyl trisulfide has demonstrated significant anticancer activity against various cancer cell lines. It can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit tumor metastasis. Studies have shown that the number of sulfur atoms is crucial, with DATS being more potent than diallyl disulfide (DADS) and diallyl sulfide (DAS). DATS can generate reactive oxygen species (ROS) within cancer cells, leading to apoptosis.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the untreated control, and the IC50 value is determined.
Caption: DATS-induced intrinsic apoptosis pathway.
Antimicrobial Activity
The antimicrobial activity of diallyl sulfides is also dependent on the number of sulfur atoms, with trisulfides generally being more potent than disulfides and monosulfides. DATS has shown efficacy against various foodborne pathogens. For example, it has been found to be effective against Campylobacter jejuni, with Minimum Inhibitory Concentrations (MICs) often at or below 32 μg/mL.
| Organism | This compound MIC (µg/mL) | Diallyl Trisulfide (DATS) MIC (µg/mL) |
| Campylobacter jejuni | Data not available | ≤ 32 - 64 |
| Trametes hirsuta (fungus) | Data not available | 56.1 (IC50) |
| Laetiporus sulphureus (fungus) | Data not available | 31.6 (IC50) |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a standardized inoculum of the target microorganism.
-
Serially dilute the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (temperature, time).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Safety and Toxicology
Diallyl trisulfide is generally considered safe for consumption at levels found in food. However, in concentrated forms, it can be harmful if swallowed and may cause eye irritation. The LD50 (oral, mouse) for diallyl trisulfide has been reported as 100 mg/kg. There is limited publicly available toxicological data for this compound.
| Compound | LD50 (Oral, Mouse) | Safety Notes |
| This compound | Data not available | |
| Diallyl Trisulfide | 100 mg/kg | Harmful if swallowed, causes serious eye irritation. |
Conclusion
Diallyl trisulfide is a well-researched organosulfur compound with potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Its mechanisms of action often involve the modulation of key signaling pathways and the induction of oxidative stress in pathogenic cells. This compound, with its distinct long-chain alkyl groups, remains a less-explored molecule. The available data strongly supports the continued investigation of DATS for various therapeutic applications. Future research on this compound is warranted to determine if its unique chemical structure translates to novel or enhanced biological activities compared to its well-known counterpart. Comparative studies under identical experimental conditions would be invaluable for a direct assessment of their therapeutic potential.
Quantitative Analysis of Didecyltrisulfane in Garlic and Other Allium Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quantitative analysis of Didecyltrisulfane and related organosulfur compounds in garlic (Allium sativum) and other Allium species. Due to a scarcity of direct quantitative data for this compound, this document leverages available information on analogous, more extensively studied trisulfanes to provide a foundational understanding. The methodologies presented are adaptable for the specific analysis of this compound, offering a valuable resource for researchers in this field.
Comparative Quantitative Data of Trisulfanes in Allium Species
Below is a summary of representative concentrations of various trisulfanes found in garlic and other Allium species, extracted from scientific studies. These values can vary significantly based on the specific cultivar, geographical origin, and extraction method used.
| Allium Species | Trisulfane Compound | Concentration Range | Reference |
| Garlic (Allium sativum) | Diallyl trisulfide | 19.74% - 41.62% of essential oil | [3] |
| Garlic (Allium sativum) | Methyl allyl trisulfide | 11.87% - 13.10% of essential oil | [4][5] |
| Garlic (Allium sativum) | Trisulfide, di-2-propenyl | 15.36% of essential oil | [6] |
| Onion (Allium cepa) | Diallyl trisulfide | 22.17% of essential oil | [3] |
| Onion (Allium cepa) | Dipropyl trisulfide | 11.11% of essential oil | [3] |
| Onion (Allium cepa) | Methyl propyl trisulfide | 8.14% of essential oil | [3] |
Note: The concentrations are expressed as a percentage of the total essential oil composition.
Experimental Protocols
The following is a generalized protocol for the extraction and quantitative analysis of trisulfanes from Allium species, which can be optimized for this compound.
1. Sample Preparation and Extraction
This stage is critical for the efficient recovery of organosulfur compounds.
-
Maceration: A known weight of fresh plant material (e.g., garlic cloves, onion bulbs) is homogenized in a suitable solvent. Common solvents for extracting these non-polar compounds include hexane, diethyl ether, or a mixture of ethanol and water.[7]
-
Steam Distillation: This method is effective for isolating volatile compounds. Freshly chopped plant material is subjected to steam, and the resulting distillate, containing the essential oil, is collected.[6]
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as a solvent, offering a clean extraction with high recovery rates.
-
Solvent Extraction: This involves soaking the plant material in an organic solvent for a specified period, followed by filtration and concentration of the extract.[7]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds.[1][2]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. For example, an initial temperature of 40°C held for a few minutes, followed by a ramp up to 280°C.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 40-500 is generally sufficient to cover the expected mass fragments of trisulfanes.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of known standards or by matching against a spectral library (e.g., NIST, Wiley).
-
-
Quantification:
-
External Standard Method: A calibration curve is generated using a certified standard of the target analyte (this compound). The concentration in the sample is then determined by comparing its peak area to the calibration curve.
-
Internal Standard Method: A known concentration of an internal standard (a compound not naturally present in the sample but with similar chemical properties) is added to both the standards and the samples. This method helps to correct for variations in injection volume and instrument response.
-
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound from Allium species.
References
- 1. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Sulfane Sulfur Content in Benzyl Polysulfides on Thiol-Triggered H2S Release and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Confirming the Structure of Didecyltrisulfane: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of Didecyltrisulfane. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, researchers can unequivocally confirm the desired trisulfane structure and differentiate it from potential synthetic byproducts such as Didecylmonosulfane and Didecyldisulfane.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for this compound and its common alternatives. These values are predicted based on established principles for analogous long-chain alkyl sulfur compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| This compound | -CH₂-S-S-S-CH₂- | 2.9 - 3.1 | Triplet (t) | 4H |
| -S-S-S-CH₂-CH₂ - | 1.7 - 1.9 | Quintet (quin) | 4H | |
| -(CH₂)₇- | 1.2 - 1.5 | Multiplet (m) | 28H | |
| -CH₃ | 0.8 - 0.9 | Triplet (t) | 6H | |
| Didecyldisulfane | -CH₂-S-S-CH₂- | 2.6 - 2.8 | Triplet (t) | 4H |
| -S-S-CH₂-CH₂ - | 1.6 - 1.8 | Quintet (quin) | 4H | |
| -(CH₂)₇- | 1.2 - 1.5 | Multiplet (m) | 28H | |
| -CH₃ | 0.8 - 0.9 | Triplet (t) | 6H | |
| Didecylmonosulfane | -CH₂-S-CH₂- | 2.4 - 2.6 | Triplet (t) | 4H |
| -S-CH₂-CH₂ - | 1.5 - 1.7 | Quintet (quin) | 4H | |
| -(CH₂)₇- | 1.2 - 1.5 | Multiplet (m) | 28H | |
| -CH₃ | 0.8 - 0.9 | Triplet (t) | 6H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | -C H₂-S-S-S-CH₂- | 40 - 45 |
| -S-S-S-CH₂-C H₂- | 30 - 35 | |
| -(C H₂)₇- | 22 - 32 | |
| -C H₃ | ~14 | |
| Didecyldisulfane | -C H₂-S-S-CH₂- | 38 - 42 |
| -S-S-CH₂-C H₂- | 30 - 35 | |
| -(C H₂)₇- | 22 - 32 | |
| -C H₃ | ~14 | |
| Didecylmonosulfane | -C H₂-S-CH₂- | 33 - 37 |
| -S-CH₂-C H₂- | 30 - 35 | |
| -(C H₂)₇- | 22 - 32 | |
| -C H₃ | ~14 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) |
| This compound | C₂₀H₄₂S₃ | 378.75 | 378 [M]⁺, 205 [C₁₀H₂₁S₂]⁺, 173 [C₁₀H₂₁S]⁺, 141 [C₁₀H₂₁]⁺ |
| Didecyldisulfane | C₂₀H₄₂S₂ | 346.69 | 346 [M]⁺, 173 [C₁₀H₂₁S]⁺, 141 [C₁₀H₂₁]⁺ |
| Didecylmonosulfane | C₂₀H₄₂S | 314.62 | 314 [M]⁺, 173 [C₁₀H₂₁S]⁺, 141 [C₁₀H₂₁]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Predicted Absorption Range (cm⁻¹) |
| This compound | C-H stretch (alkyl) | 2850 - 2960 |
| C-H bend (alkyl) | 1375 - 1470 | |
| S-S stretch | 480 - 520 | |
| Didecyldisulfane | C-H stretch (alkyl) | 2850 - 2960 |
| C-H bend (alkyl) | 1375 - 1470 | |
| S-S stretch | 500 - 540 | |
| Didecylmonosulfane | C-H stretch (alkyl) | 2850 - 2960 |
| C-H bend (alkyl) | 1375 - 1470 | |
| C-S stretch | 600 - 700 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 s, spectral width of 16 ppm.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 s, spectral width of 240 ppm.
-
Process the data with a line broadening of 1.0 Hz.
-
2. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for separation of mixtures.
-
Acquisition Parameters:
-
Electron energy: 70 eV.
-
Scan range: m/z 50-500.
-
Acquire data in high-resolution mode to enable accurate mass measurements for molecular formula determination.
-
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Cast a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform background subtraction using a clean salt plate.
-
Average 16-32 scans for a good signal-to-noise ratio.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
A Comparative Guide to the Analysis of Didecyltrisulfane Across Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and characterization of Didecyltrisulfane, a key organosulfur compound, is critical in various research and development endeavors. Its analysis, however, presents unique challenges due to its potential for volatility and thermal lability. This guide provides a comprehensive comparison of the primary analytical platforms employed for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). This objective overview, supported by detailed experimental protocols and illustrative data, aims to assist researchers in selecting the most appropriate methodology for their specific analytical needs.
Platform Performance at a Glance: A Comparative Overview
The choice of analytical platform for this compound analysis is contingent on several factors, including the sample matrix, the required sensitivity, and the desired throughput. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds, the thermal stability of this compound must be considered to prevent degradation in the injector port.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) offers a versatile alternative, particularly for less volatile or thermally sensitive compounds, and can provide high sensitivity and selectivity.[1][3] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and cost-effective method, though it may lack the sensitivity and specificity of mass spectrometry-based techniques. The following table summarizes the key performance characteristics of each platform for the analysis of organosulfur compounds, providing an illustrative comparison for this compound.
Table 1: Illustrative Performance Comparison for this compound Analysis
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | 0.03 - 1.5 ng/mL | 15 - 60 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.990 |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Sample Throughput | Moderate | High | High |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Cost per Sample | Moderate | High | Low |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. The following sections outline generalized experimental protocols for the analysis of this compound using GC-MS, LC-MS, and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile sulfur compounds.[4] A critical consideration for this compound is the injection temperature to avoid thermal degradation. Headspace or solid-phase microextraction (SPME) can be employed for sample introduction to minimize matrix effects and protect the analytical column.[5]
Sample Preparation:
-
For liquid samples, a dilute-and-shoot approach may be feasible. Dilute the sample in a suitable solvent such as dichloromethane or hexane.
-
For solid samples, extraction with an organic solvent is necessary. Sonication or Soxhlet extraction can be employed.[6]
-
Derivatization is generally not required for trisulfanes if they are sufficiently volatile and thermally stable.
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Injection: Splitless injection is preferred for trace analysis. The injector temperature should be optimized to ensure volatilization without degradation (e.g., 250°C).
-
Oven Program: A temperature gradient is used to separate the analytes. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass range can be set from m/z 50 to 500. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for the analysis of a wide range of organosulfur compounds, including polysulfanes.[7][8] It offers high sensitivity and specificity, particularly when using tandem mass spectrometry (MS/MS).
Sample Preparation:
-
Liquid samples may only require dilution in the mobile phase.
-
Solid samples should be extracted with a suitable solvent (e.g., methanol, acetonitrile) and filtered prior to injection.
-
Solid-Phase Extraction (SPE) can be used for sample clean-up and pre-concentration.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical. For example, start at 50% B, ramp to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for trisulfanes.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer can be used. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides excellent sensitivity and selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
HPLC-UV is a cost-effective and robust method for the analysis of compounds that possess a UV chromophore. While this compound does not have a strong chromophore, it can be detected at lower wavelengths.[6][9] Derivatization can be employed to enhance UV detection.[10]
Sample Preparation:
-
Sample preparation is similar to that for LC-MS, involving extraction and filtration.
-
Derivatization (Optional): To improve sensitivity, a pre-column derivatization step can be performed using a reagent that introduces a strong UV-absorbing or fluorescent tag to the molecule.
HPLC-UV Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the trisulfane bond shows some absorbance (e.g., 210-230 nm). If a derivatizing agent is used, the detection wavelength should be set to the maximum absorbance of the derivative.
Visualizing the Analytical Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical platform.
References
- 1. Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond potency: A proposed lexicon for sensory differentiation of Cannabis sativa L. aroma | PLOS One [journals.plos.org]
- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 7. Characterization of Polysulfides, Polysulfanes, and Other Unique Species in the Reaction between GSNO and H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Polysulfides in Wine, Beer, and Cider by HPLC-MS/MS after Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elemental Sulfur analyzed with HPLC - AppNote [mtc-usa.com]
- 10. US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization - Google Patents [patents.google.com]
Didecyltrisulfane vs. Didecyldisulfane: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The biological activities of organosulfur compounds, particularly those containing disulfide and trisulfide linkages, are of significant interest in the scientific community for their potential therapeutic applications. This guide provides a comparative analysis of the biological activity of didecyltrisulfane and its disulfide analog, didecyldisulfane. Due to a lack of direct comparative studies on these specific long-chain alkyl polysulfides, this guide draws upon experimental data from structurally related compounds, primarily short-chain diallyl sulfides and other long-chain dialkyl disulfides, to infer potential similarities and differences in their biological profiles.
Key Insights and Comparison
While direct experimental data for this compound and didecyldisulfane is not currently available in published literature, studies on analogous organosulfur compounds provide a basis for a comparative assessment. The number of sulfur atoms in the polysulfide chain and the length of the alkyl substituents are critical determinants of their biological effects.
General Trends from Analogous Compounds:
-
Impact of Polysulfide Chain Length: Research on diallyl sulfides, common constituents of garlic, consistently demonstrates that trisulfides (like diallyl trisulfide or DATS) exhibit more potent biological activity compared to their disulfide counterparts (diallyl disulfide or DADS). This trend has been observed in both anticancer and antimicrobial studies. For instance, diallyl trisulfide was found to significantly inhibit the growth of human colon cancer cells, whereas the corresponding monosulfide and disulfide showed no such effect. Similarly, the antimicrobial efficacy of diallyl sulfides increases with the number of sulfur atoms. This suggests that this compound may possess enhanced biological activity compared to didecyldisulfane.
-
Influence of Alkyl Chain Length: The length of the alkyl chain plays a crucial role in the biological activity of dialkyl disulfides. Studies on a series of diaryl disulfides with varying alkyl chain lengths (from C8 to C16) have shown a "cut-off" effect in their antibacterial activity. The potency increased with chain length up to a certain point (C10 or C12) before declining. This indicates that the decyl group in didecyldisulfane could be within an optimal range for certain biological activities, such as antibacterial effects.
-
Role of the Alkyl Substituent: The nature of the alkyl group itself is a key factor. A comparative study of diallyl disulfide and dipropyl disulfide revealed that the allyl group was essential for the observed antimicrobial activity. This highlights that direct extrapolation of activity from diallyl sulfides to didecyl sulfides should be approached with caution, as the saturated decyl chains may confer different properties.
Quantitative Data from Analogous Compounds
To illustrate the potential differences in potency, the following tables summarize quantitative data from studies on diallyl disulfide and diallyl trisulfide, as well as long-chain dialkyl disulfides.
Table 1: Anticancer Activity of Diallyl Disulfide vs. Diallyl Trisulfide
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Diallyl Disulfide (DADS) | Human Colon Cancer (HCT-15) | Growth Inhibition | No significant effect | [1] |
| Diallyl Trisulfide (DATS) | Human Colon Cancer (HCT-15) | Growth Inhibition | Significant suppression | [1] |
Table 2: Antimicrobial Activity of Diallyl and Long-Chain Dialkyl Disulfides
| Compound | Microorganism | Assay | MIC Value | Reference |
| Diallyl Disulfide (DADS) | Candida spp. | Broth Microdilution | 0.8 µg/mL | |
| Diaryl Disulfide (C10 alkyl chain) | Bacillus cereus | Broth Microdilution | Moderate Activity | |
| Diaryl Disulfide (C12 alkyl chain) | Staphylococcus aureus | Broth Microdilution | Highest Activity in Series |
Experimental Protocols
The following are representative experimental protocols used to assess the biological activities of organosulfur compounds, which would be applicable for the study of this compound and didecyldisulfane.
Anticancer Activity - Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (this compound or didecyldisulfane) dissolved in a suitable solvent (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific optical density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Organosulfur compounds exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. The diagrams below illustrate a general experimental workflow for evaluating these compounds and a common signaling pathway they are known to affect.
A common mechanism of action for bioactive sulfur compounds is the induction of oxidative stress, leading to apoptosis in cancer cells.
Conclusion
In the absence of direct comparative studies, evidence from analogous organosulfur compounds suggests that This compound is likely to exhibit more potent biological activity than didecyldisulfane . This is based on the general trend that an increase in the number of sulfur atoms in the polysulfide chain correlates with enhanced anticancer and antimicrobial effects in shorter-chain analogs. However, the long decyl chains in both molecules will significantly influence their physicochemical properties, such as lipophilicity, which in turn will affect their interaction with biological targets. The "cut-off" effect observed for long-chain dialkyl disulfides suggests that there is an optimal alkyl chain length for maximal activity, and the decyl group may fall within this favorable range.
Further experimental investigation is imperative to definitively characterize and compare the biological activities of this compound and didecyldisulfane. Researchers are encouraged to perform head-to-head comparative studies using standardized assays to elucidate their therapeutic potential.
References
Didecyltrisulfane: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
In Vitro Efficacy: Insights from Diallyl Trisulfide
In vitro studies have consistently demonstrated the potent cytotoxic and pro-apoptotic effects of Diallyl Trisulfide across a range of cancer cell lines. This provides a strong basis for hypothesizing similar, and potentially enhanced, activity for Didecyltrisulfane due to its increased lipophilicity, which may facilitate greater cell membrane interaction.
Anticancer Activity
DATS has been shown to inhibit the proliferation of various cancer cells, including those of the lung, prostate, colon, and breast.[2][5] The primary mechanism of its anticancer action is the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][5]
Table 1: Summary of In Vitro Anticancer Efficacy of Diallyl Trisulfide (DATS)
| Cell Line | Cancer Type | Key Findings | Reference |
| NCI-H460 | Human Lung Carcinoma | Decreased cell viability, induction of G1 cell cycle arrest and apoptosis. | [5] |
| PC-3, DU145 | Human Prostate Cancer | Induction of apoptosis via modulation of Bcl-2 family proteins and activation of JNK pathway. | [2] |
| HT-29 | Human Colon Cancer | Inhibition of tumor cell growth. | [5] |
| OVCAR-3, SK-OV-3 | Human Ovarian Cancer | Time-dependent inhibition of cell proliferation and induction of apoptosis. | [6] |
| SK-BR-3 | Human Breast Cancer | Inhibition of cell migration. | [3] |
The cytotoxic effects of compounds with long alkyl chains have been observed to be dependent on the chain length, with longer chains sometimes leading to increased cytotoxicity.[7] This suggests that the C10 alkyl chains of this compound could potentially enhance its cytotoxic activity compared to the shorter allyl groups of DATS.
Antimicrobial Activity
Organosulfur compounds from garlic, including DATS, have demonstrated broad-spectrum antimicrobial activity. DATS has shown significant antifungal activity against various fungal species.[8][9][10]
Table 2: Summary of In Vitro Antifungal Efficacy of Diallyl Trisulfide (DATS)
| Fungal Species | IC50 (µg/mL) | Reference |
| Trametes hirsuta | 56.1 | [8][10] |
| Laetiporus sulphureus | 31.6 | [8][10] |
The increased lipophilicity of this compound may enhance its ability to disrupt microbial cell membranes, potentially leading to greater antimicrobial efficacy compared to DATS.
In Vivo Efficacy: Insights from Diallyl Trisulfide
In vivo studies using animal models have corroborated the anticancer and antimicrobial potential of DATS observed in vitro. These studies provide a framework for designing future in vivo experiments for this compound.
Anticancer Activity in Animal Models
DATS has been shown to inhibit tumor growth in various xenograft mouse models of cancer. Administration of DATS, typically via intraperitoneal injection, has resulted in reduced tumor volume and induction of apoptosis within the tumor tissue.[1][5][11]
Table 3: Summary of In Vivo Anticancer Efficacy of Diallyl Trisulfide (DATS) in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Lung Carcinoma (NCI-H460) | Xenograft Mice | 20, 30, 40 mg/kg/day (i.p.) for 24 days | Significant suppression of tumor growth. | [5][11] |
| Glioblastoma (U87MG) | Xenograft Mice | Not specified | Inhibition of tumor growth. | [5] |
| Prostate Cancer (PC-3) | Orthotopic Nude Mice | 40 mg/kg (daily) | Reduced tumor growth and microvessel density. | [1] |
| Colon Cancer (HT-29) | Xenograft Mice | 50 mg/kg | Decreased hemoglobin concentration in tumors, suggesting anti-angiogenic action. | [1] |
| Skin Carcinogenesis | Swiss Albino Mice | 250 µ g/animal (topical) | Delayed onset of tumorigenesis and reduced number of tumors. | [12] |
Antimicrobial Activity in Animal Models
In vivo studies have also highlighted the antiviral activity of DATS. In a mouse model of H9N2 avian influenza virus infection, DATS treatment reduced viral loads and lung inflammation.[13]
Table 4: Summary of In Vivo Antiviral Efficacy of Diallyl Trisulfide (DATS)
| Infection Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| H9N2 Avian Influenza Virus | BALB/c Mice | 30 mg/kg/day (i.p.) for 2 weeks | Reduced viral loads, lung edema, and inflammation. | [13] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the evaluation of this compound.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16][18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[7][18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14][16]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[19][20][21]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[20][21][22]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[19]
Signaling Pathways and Experimental Workflows
The anticancer effects of DATS are known to be mediated through the modulation of several key signaling pathways involved in cell survival and apoptosis.
Apoptosis Induction Pathway
Experimental Workflow for In Vitro Efficacy
Conclusion
While direct experimental evidence for the efficacy of this compound is currently lacking, the extensive research on its structural analog, Diallyl Trisulfide, provides a strong foundation for predicting its potential as a potent anticancer and antimicrobial agent. The increased lipophilicity conferred by the long decyl chains of this compound may enhance its cellular uptake and interaction with biological membranes, potentially leading to increased efficacy compared to DATS. Further in vitro and in vivo studies are warranted to directly evaluate the biological activities of this compound and elucidate its mechanisms of action. The experimental protocols and signaling pathway information provided in this guide offer a robust starting point for such investigations.
References
- 1. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment [mdpi.com]
- 2. Multitargeted prevention and therapy of cancer by diallyl trisulfide and related Allium vegetable-derived organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 4. The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [ouci.dntb.gov.ua]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 7. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of diallyl sulfide in two-stage mouse skin model of carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral activity of diallyl trisulfide against H9N2 avian influenza virus infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. bosterbio.com [bosterbio.com]
Comparative Analysis of Synthetic vs. Natural Didecyltrisulfane: A Review of Current Data
A comprehensive review of available scientific literature reveals a significant lack of specific data on Didecyltrisulfane, preventing a direct comparative study of its synthetic and natural forms at this time. While the broader class of organosulfur compounds, including trisulfanes, has been the subject of scientific inquiry, research specifically detailing the properties, performance, and biological activity of this compound is not present in the public domain.
Organosulfur compounds are known to be naturally present in various plants, such as those from the Allium genus (e.g., garlic and onions), and are also amenable to chemical synthesis. These compounds are recognized for a wide range of biological activities. However, specific experimental data, detailed protocols, and defined signaling pathways for this compound are not available to facilitate the creation of a comparative guide as requested.
General studies on analogous organosulfur compounds provide a framework for the potential characteristics of this compound, but a direct comparison between its natural and synthetic variants requires dedicated research on this specific molecule. Such a study would need to establish methods for both the isolation of natural this compound and its chemical synthesis, followed by parallel experimental evaluation.
Due to the absence of foundational research and quantitative data on this compound, it is not possible to fulfill the request for a detailed comparison, including data tables and visualizations of experimental workflows or signaling pathways. Further primary research is required to elucidate the properties of this compound and to enable a meaningful comparison between its synthetic and natural forms.
Inter-Laboratory Comparison of Didecyltrisulfane Analysis Methods: A Comparative Guide
Disclaimer: As of the latest literature review, specific inter-laboratory comparison data for the analysis of Didecyltrisulfane is not publicly available. This guide presents a hypothetical inter-laboratory study to illustrate the comparison of relevant analytical methodologies. The experimental data herein is synthesized from performance characteristics of similar organosulfur compounds and is intended to serve as a framework for researchers, scientists, and drug development professionals.
Introduction
This compound is an organosulfur compound with potential applications and implications in various fields, including flavor chemistry and materials science. Accurate and reproducible quantification of this compound is crucial for research, quality control, and safety assessments. This guide provides a comparative overview of two prevalent analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presented data is from a hypothetical inter-laboratory study involving multiple laboratories to assess the performance and reliability of these methods.
Data Presentation
The following table summarizes the quantitative performance data from the hypothetical inter-laboratory comparison of this compound analysis using GC-MS and LC-MS. The data represents a consensus from the participating laboratories.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.3 ng/mL |
| Accuracy (% Recovery) | 92 - 105% | 95 - 108% |
| Precision (RSD%) | < 10% | < 7% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific sample matrices.
1. Sample Preparation (General Protocol)
A liquid-liquid extraction (LLE) was employed for the isolation of this compound from the sample matrix.
-
Reagents: Dichloromethane (DCM), n-Hexane, Sodium Sulfate (anhydrous).
-
Procedure:
-
To 1 mL of the sample, add 5 mL of a 1:1 (v/v) mixture of DCM and n-Hexane.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Collect the organic (lower) layer and pass it through a column containing anhydrous sodium sulfate to remove residual water.
-
The extract is then concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for either GC-MS or LC-MS analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of this compound.
-
Injection: 1 µL of the extracted sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Maintain at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 60% B.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
-
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the relationship between the analytical methods and their performance metrics.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Didecyltrisulfane
Disclaimer: No specific Safety Data Sheet (SDS) for Didecyltrisulfane was found. The following guidance is based on the general properties of organic trisulfanes and other similar organosulfur compounds. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before commencing any work.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, a conservative approach to personal protection is necessary. Organic sulfur compounds can vary in their toxicological profiles, with some exhibiting irritant, sensitizing, or toxic properties.[1] The trisulfane linkage may also be unstable under certain conditions.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure. This corresponds to a combination of EPA PPE Levels C and D, depending on the specific procedure.[2]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield | Protects against splashes and potential aerosols. |
| Hand Protection | Double-gloving: inner nitrile glove, outer chemical-resistant glove (e.g., neoprene or butyl rubber) | Provides a barrier against direct skin contact and potential permeation. |
| Body Protection | Chemical-resistant lab coat or coveralls (e.g., Tychem®) | Protects skin from splashes and contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For procedures with a high risk of aerosol generation, a full-face respirator with multi-sorbent cartridges may be necessary.[3] | Prevents inhalation of potentially harmful vapors or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step operational plan should be followed:
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area, preferably within a fume hood.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
2.2. Experimental Workflow
-
Preparation: All handling of this compound must be conducted within a certified chemical fume hood.
-
Weighing and Transfer: For solids, use a balance inside the fume hood or a containment glove box. For liquids, use appropriate chemical-resistant pipettes or syringes.
-
Reaction Setup: Ensure all glassware is properly secured and that the reaction setup is contained within the fume hood.
-
Post-Reaction: Quench any reactive reagents carefully.
2.3. Emergency Procedures
-
Spills:
-
Small spills (inside a fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.
-
Large spills: Evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.
-
-
Exposure:
-
Skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
3.1. Waste Segregation and Collection
-
Solid Waste: Contaminated consumables (e.g., gloves, absorbent pads, weighing paper) should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound and solutions containing it should be collected in a clearly labeled, sealed, and chemical-resistant waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
3.2. Disposal Procedure
-
All hazardous waste must be disposed of through the institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not pour this compound or its waste down the drain.[5]
Visual Guides
This compound Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Logic
This diagram outlines the immediate actions to be taken in the event of an emergency involving this compound.
Caption: Immediate actions for spills or personal exposure to this compound.
References
- 1. Harmful and beneficial effects of organic monosulfides, disulfides, and polysulfides in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. fishersci.com [fishersci.com]
- 5. scienceready.com.au [scienceready.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
